ALD-PEG4-OPFP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F5NO8/c26-19-20(27)22(29)24(23(30)21(19)28)39-18(33)5-7-35-9-11-37-13-14-38-12-10-36-8-6-31-25(34)17-3-1-16(15-32)2-4-17/h1-4,15H,5-14H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPGMASABKYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F5NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ALD-PEG4-OPFP: A Technical Guide to a Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALD-PEG4-OPFP is a sophisticated, heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. This compound features a 4-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial separation between the conjugated molecules. One terminus of the linker is an aldehyde group (ALD), and the other is a pentafluorophenyl (PFP) ester (OPFP), offering orthogonal reactivity for the sequential or simultaneous conjugation of different molecules.
The PFP ester provides a highly efficient and stable reaction with primary amines, commonly found on the surface of antibodies and other proteins. PFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugations.[1] The aldehyde group allows for the formation of stable covalent bonds with molecules containing aminooxy or hydrazide functionalities, often through the formation of an oxime or hydrazone linkage, respectively. This dual reactivity makes this compound a versatile tool for creating complex biomolecular constructs.
Core Properties and Specifications
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| CAS Number | 1324007-10-4 | |
| Molecular Formula | C₂₅H₂₆F₅NO₈ | |
| Molecular Weight | 563.47 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Purity | Typically >95% | |
| Reactive Group 1 | Aldehyde (-CHO) | |
| Reactive Toward | Aminooxy, Hydrazide groups | |
| Reactive Group 2 | Pentafluorophenyl (PFP) Ester | |
| Reactive Toward | Primary Amines (-NH₂) | [1] |
Mechanism of Action and Conjugation Chemistry
The utility of this compound lies in its ability to link two different molecules, typically a protein (like an antibody) and a payload (like a cytotoxic drug), in a controlled manner.
Pentafluorophenyl (PFP) Ester Reaction with Primary Amines
The PFP ester end of the linker reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond. This reaction is highly efficient and proceeds readily under mild pH conditions. The pentafluorophenol is an excellent leaving group, which drives the reaction to completion.
Aldehyde Reaction with Aminooxy or Hydrazide Groups
The aldehyde group reacts with aminooxy- or hydrazide-modified payloads to form a stable oxime or hydrazone linkage, respectively. This reaction is a form of "click chemistry" due to its high specificity and efficiency. The resulting bond is generally stable under physiological conditions but can be designed to be cleavable under the acidic conditions found in endosomes and lysosomes, a desirable feature for ADCs.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the first step in a typical two-step ADC synthesis: the attachment of the linker to the antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
Protocol 2: Conjugation of an Aminooxy-Modified Payload to the Linker-Antibody Conjugate
This protocol outlines the second step: the attachment of the payload to the linker-modified antibody.
Materials:
-
Linker-modified antibody from Protocol 1
-
Aminooxy-modified payload
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Purification equipment (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Payload Preparation: Dissolve the aminooxy-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the payload solution to the linker-modified antibody.
-
Adjust the pH of the reaction mixture to 4.5-5.5 if necessary.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Purification: Purify the resulting ADC from excess payload and other reagents using SEC or another suitable chromatographic method.
-
Characterization: Determine the final drug-to-antibody ratio (DAR) using UV-Vis, MS, or HIC. Further characterization should include assessments of aggregation (by SEC), purity (by SDS-PAGE), and binding affinity (by ELISA or surface plasmon resonance).
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.
Caption: Two-step conjugation workflow for ADC synthesis using this compound.
Caption: Proposed intracellular trafficking and payload release of an ADC.
Conclusion
This compound is a powerful and versatile tool for the construction of antibody-drug conjugates and other complex bioconjugates. Its dual-reactive nature, coupled with the favorable properties of the PEG spacer and the high efficiency of PFP ester and oxime/hydrazone chemistries, makes it a valuable asset in the development of targeted therapeutics. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this linker in their work. Further optimization of reaction conditions and thorough characterization of the final conjugates are crucial for successful application in drug development.
References
An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ALD-PEG4-OPFP, a versatile heterobifunctional crosslinker. Designed for professionals in the fields of biochemistry, drug development, and materials science, this document details the unique characteristics of this linker and provides standardized protocols for its effective use in forming stable bioconjugates, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Executive Summary
This compound is a polyethylene glycol (PEG)-based linker molecule featuring two distinct reactive moieties: an aldehyde (ALD) group and a pentafluorophenyl (OPFP) ester. This unique combination allows for sequential or orthogonal conjugation to different functional groups, primarily aminooxy groups and primary amines, respectively. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The OPFP ester offers superior stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. These features make this compound an invaluable tool for the precise construction of complex biomolecules, including ADCs, targeted imaging agents, and functionalized nanomaterials.
Chemical Structure and Properties
This compound, systematically named Ald-Ph-PEG4-PFP ester, is a well-defined molecule with specific physicochemical properties that are critical for its application in bioconjugation.
Chemical Structure
The chemical structure of this compound is characterized by a central hydrophilic PEG4 spacer flanked by a benzaldehyde group on one terminus and a pentafluorophenyl ester on the other.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing conjugation experiments, as well as for the storage and handling of the reagent.
| Property | Value | Reference(s) |
| Systematic Name | Ald-Ph-PEG4-PFP ester | [1] |
| Molecular Formula | C₂₅H₂₆F₅NO₈ | [1] |
| Molecular Weight | 563.5 g/mol | [1] |
| CAS Number | 1324007-10-4 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, under desiccant | [3][4] |
| Stability | Stable under recommended storage conditions. Moisture-sensitive, particularly the PFP ester which is prone to hydrolysis. | [2][3] |
| Reactivity | PFP ester: Reacts with primary amines. Aldehyde: Reacts with aminooxy groups. | [1] |
Core Functionalities and Advantages
The utility of this compound stems from its bifunctional nature and the specific characteristics of its reactive groups and spacer.
Pentafluorophenyl (PFP) Ester: Amine Reactivity and Enhanced Stability
The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable amide bond. A significant advantage of PFP esters over the more commonly used NHS esters is their increased resistance to hydrolysis in aqueous media.[5] This enhanced stability reduces the rate of the competing hydrolysis reaction, leading to more efficient conjugation to the target amine and greater reproducibility of the conjugation reaction.[5][6]
Aldehyde Group: Bioorthogonal Ligation
The benzaldehyde group provides a bioorthogonal reactive handle. It reacts specifically with aminooxy-containing molecules to form a stable oxime linkage. This reaction is highly selective and can be performed under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.
PEG4 Spacer: Improved Physicochemical Properties
The hydrophilic tetraethylene glycol (PEG4) spacer confers several advantageous properties to the linker and the resulting conjugate:
-
Increased Aqueous Solubility: The PEG spacer enhances the water solubility of the linker and can help to solubilize hydrophobic payloads, which is particularly beneficial in ADC development.[1]
-
Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer can mitigate aggregation issues that may arise from the conjugation of hydrophobic molecules.
-
Spatial Separation: The length of the PEG4 spacer provides adequate distance between the conjugated molecules, which can help to preserve their individual biological activities.
Experimental Protocols
The following sections provide detailed protocols for the conjugation of this compound to biomolecules. These protocols are intended as a starting point and may require optimization depending on the specific molecules being conjugated.
Protocol 1: Conjugation of the PFP Ester to a Primary Amine (e.g., an Antibody)
This protocol describes the formation of an amide bond between the PFP ester of this compound and a primary amine-containing biomolecule, such as an antibody.
Materials:
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).
Procedure:
-
Buffer Exchange: Ensure the biomolecule is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange using an appropriate method (e.g., dialysis or desalting column).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage due to the moisture sensitivity of the PFP ester.[3]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the integrity of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Conjugation of the Aldehyde to an Aminooxy-Functionalized Molecule
This protocol outlines the formation of an oxime bond between the aldehyde group of the now-modified biomolecule and an aminooxy-containing payload.
Materials:
-
Aldehyde-functionalized biomolecule from Protocol 1.
-
Aminooxy-functionalized payload.
-
Reaction Buffer: 100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 6.5-7.5. Aniline can be used as a catalyst to enhance the reaction rate at neutral pH.
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Prepare Aminooxy-Payload Solution: Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., water or DMSO).
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the aminooxy-payload solution to the aldehyde-functionalized biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purification: Purify the final conjugate to remove unreacted payload and byproducts using SEC or dialysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of utilizing this compound in a typical two-step bioconjugation process, such as the construction of an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for the construction of complex bioconjugates. Its key features—a stable amine-reactive PFP ester, a bioorthogonal aldehyde group, and a solubility-enhancing PEG spacer—provide researchers with a high degree of control over the conjugation process. The detailed protocols and workflow provided in this guide serve as a robust starting point for the successful application of this compound in a variety of research and development settings, particularly in the promising field of antibody-drug conjugates.
References
The Pivotal Role of the Pentafluorophenyl Ester in ALD-PEG4-OPFP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of the pentafluorophenyl (PFP) ester in the heterobifunctional linker, ALD-PEG4-OPFP. This linker is instrumental in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the chemical properties of the PFP ester, present comparative data on its reactivity and stability, provide detailed experimental protocols for its use, and illustrate key processes through clear diagrams.
Introduction to this compound and the Function of its Moieties
This compound is a versatile crosslinker comprised of three key functional components:
-
An Aldehyde Group (ALD): This group facilitates the conjugation to molecules containing aminooxy or hydrazide functionalities, forming a stable oxime or hydrazone bond, respectively. In the context of commercially available linkers, this is often a benzaldehyde group.
-
A Tetraethylene Glycol Linker (PEG4): The PEG4 spacer is hydrophilic, which enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This property is crucial for maintaining the stability and biological activity of proteins and other biomolecules during and after conjugation.
-
A Pentafluorophenyl (PFP) Ester (OPFP): The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines, such as the ε-amino group of lysine residues on proteins, to form a stable and irreversible amide bond.
The primary function of the PFP ester in this compound is to serve as a robust and reliable anchor point for attaching the linker to proteins and other amine-containing biomolecules. Its unique properties offer significant advantages over other amine-reactive functionalities, most notably N-hydroxysuccinimide (NHS) esters.
The PFP Ester Advantage: Enhanced Stability and Reaction Efficiency
The selection of an amine-reactive crosslinker is a critical step in the design of bioconjugation strategies. PFP esters have emerged as a superior alternative to the more traditional NHS esters due to their increased resistance to hydrolysis in aqueous environments.[1][2][3] This stability translates to higher reaction efficiencies and greater reproducibility, particularly in dilute protein solutions or at the slightly basic pH required for efficient amine conjugation.[3][4]
While NHS esters have a short half-life in aqueous solutions, especially at pH values above 7, PFP esters are significantly less susceptible to spontaneous hydrolysis.[3] This allows for more controlled and efficient conjugation reactions, minimizing the formation of non-reactive hydrolyzed linker byproducts.
Quantitative Comparison of Amine-Reactive Esters
The following tables summarize the available quantitative data comparing the stability and reactivity of PFP esters with other common amine-reactive esters.
Table 1: Hydrolytic Stability of Amine-Reactive Esters
| Ester Type | pH | Temperature (°C) | Half-life | Reference |
| NHS Ester | 7.0 | 0 | 4-5 hours | [4] |
| NHS Ester | 8.0 | 4 | 1 hour | [4] |
| NHS Ester | 8.6 | 4 | 10 minutes | [4] |
| TFP Ester | 10.0 | Not Specified | ~10-fold longer than NHS ester | [5] |
| PFP Ester | Not Specified | Not Specified | Less susceptible to hydrolysis than NHS esters | [1][2][3][6] |
Table 2: Comparative Reactivity of Activated Esters with (2-phenylethyl)amine
| Activated Ester | Relative Reactivity (Yield of Amide after 1 hour at pH 8.0) |
| 1-NHS | ~95% |
| 1-PFP | ~90% |
| 1-TFP | ~85% |
| 1-SePh | ~50% |
| 1-PNP | ~20% |
Data adapted from a study by Yamada et al. (2014), showing the comparative reaction yields under specific conditions.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to amine-containing biomolecules.
Materials and Reagents
-
This compound
-
Biomolecule with a free amine (e.g., protein, peptide)
-
Amine-free reaction buffer: 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5.[2] Avoid buffers containing primary amines like Tris or glycine.[1][6]
-
Anhydrous organic co-solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2]
-
Quenching reagent (optional): 1 M Tris-HCl, pH 7.5 or 8.0–8.5.[2][4]
-
Purification system: Desalting columns (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns), dialysis cassettes, or HPLC system.[2][4][7]
Protocol for Protein Conjugation with this compound
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10–100 mM.[2][4]
-
Note: PFP esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Do not prepare stock solutions for long-term storage as the PFP moiety will hydrolyze.[1][6][8]
-
-
Initiate the Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved this compound to the protein solution while gently vortexing or stirring.[4] The final concentration of the organic solvent should ideally be less than 10%.[4]
-
For IgG molecules, a common starting point is to dissolve 1 mg of the PFP ester in 75 µL of DMF or DMSO and add 25 µL of this solution to 1 mL of a 2 mg/mL IgG solution.[1][6]
-
Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[2][4]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
-
Store the purified conjugate under conditions appropriate for the specific biomolecule.
-
Visualizing the Chemistry and Workflow
Chemical Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Conjugation
The following diagram illustrates the key steps in a typical protein conjugation experiment using this compound.
Caption: Experimental workflow for protein conjugation.
Logical Advantages of PFP Esters
This diagram highlights the key advantages of PFP esters over NHS esters in bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 8. confluore.com [confluore.com]
The Strategic Role of the PEG4 Spacer in ALD-PEG4-OPFP: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the rational design of linker molecules is a cornerstone of creating effective and safe bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). The heterobifunctional linker, ALD-PEG4-OPFP, offers a modular approach to ADC construction, and at its core lies the seemingly simple yet functionally critical tetra-polyethylene glycol (PEG4) spacer. This technical guide delves into the pivotal role of this PEG4 moiety, supported by quantitative data, detailed experimental protocols, and visual representations of its function in the broader context of ADC development.
Deciphering the this compound Linker: A Multifunctional Scaffold
This compound is a sophisticated linker designed with three key functional domains:
-
An Aldehyde (ALD) Group: This functional group provides a reactive handle for conjugation to molecules containing an aminooxy or hydrazide group, often found on the cytotoxic payload or a carrier molecule. This allows for a stable oxime or hydrazone bond formation.
-
A Tetra-Polyethylene Glycol (PEG4) Spacer: This hydrophilic chain of four ethylene glycol units physically separates the antibody from the cytotoxic drug.
-
A Pentafluorophenyl (OPFP) Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues present on the surface of monoclonal antibodies.
The Multifaceted Contributions of the PEG4 Spacer
The incorporation of a PEG4 spacer is a deliberate design choice that imparts several advantageous properties to the resulting ADC, significantly influencing its pharmacokinetic and pharmacodynamic profile.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC in aqueous environments, compromising its stability and efficacy. The PEG4 spacer, with its hydrophilic ethylene oxide repeats, effectively creates a hydration shell around the drug-linker complex. This significantly enhances the overall solubility of the ADC, mitigating the risk of aggregation, even at higher drug-to-antibody ratios (DARs).
Improved Pharmacokinetics and Reduced Immunogenicity
The hydrophilic nature and flexibility of the PEG4 chain increase the hydrodynamic volume of the ADC. This increased size slows the rate of renal clearance, thereby prolonging the plasma half-life of the conjugate. Furthermore, the PEG spacer can act as a steric shield, masking the potentially immunogenic drug payload and linker from the host's immune system, which can reduce the risk of an anti-drug antibody response.
Optimized Drug-to-Antibody Ratio (DAR)
The inclusion of a hydrophilic PEG spacer can enable the attachment of a higher number of drug molecules per antibody without inducing aggregation. Studies have shown that for some hydrophobic payloads, the use of intermediate-length PEG spacers can lead to higher achievable DAR values compared to shorter or longer PEG chains.[1]
Spatial Separation and Maintained Biological Activity
The PEG4 spacer provides adequate physical separation between the large antibody and the smaller cytotoxic drug. This separation is crucial to ensure that the antibody's antigen-binding affinity is not sterically hindered by the payload and that the drug can effectively interact with its intracellular target upon release.
Quantitative Insights into the Impact of PEGylation
While specific quantitative data for this compound is often proprietary, the general effects of PEGylation on ADC properties are well-documented. The following tables summarize these trends.
| Property | Non-PEGylated Linker | PEGylated Linker (e.g., PEG4) | Reference |
| Solubility | Low (with hydrophobic drugs) | High | |
| Aggregation | High tendency | Reduced tendency | [2] |
| Plasma Half-life | Shorter | Longer | |
| Immunogenicity | Potential for higher immunogenicity | Reduced immunogenicity | [] |
| Achievable DAR | Limited by drug hydrophobicity | Higher achievable DAR | [1] |
The choice of the reactive ester group for antibody conjugation is also critical. Pentafluorophenyl (PFP) esters, as present in this compound, offer advantages over the more traditional N-hydroxysuccinimide (NHS) esters.
| Parameter | NHS Ester | PFP Ester | Reference |
| Susceptibility to Hydrolysis | More susceptible | Less susceptible | [4] |
| Reaction Kinetics (Aminolysis) | Slower | Significantly Faster | [5] |
| Optimal Reaction pH | 7.0 - 8.5 | 7.5 - 9.0 | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Conjugation of this compound to a Monoclonal Antibody
Objective: To covalently link the this compound linker to the lysine residues of a monoclonal antibody via the PFP ester.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reconstituted linker.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Conjugation of an Aminooxy-Payload to the Aldehyde-Modified Antibody
Objective: To attach an aminooxy-functionalized cytotoxic payload to the aldehyde groups on the antibody-linker conjugate.
Materials:
-
Aldehyde-modified antibody from the previous step.
-
Aminooxy-functionalized cytotoxic drug (e.g., Aminooxy-MMAE).
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).
Procedure:
-
pH Adjustment:
-
Exchange the buffer of the aldehyde-modified antibody to the reaction buffer (pH 4.5) using a desalting column.
-
-
Payload Conjugation:
-
Add a 3-5 fold molar excess of the aminooxy-payload to the antibody solution.
-
Incubate the reaction at room temperature for 4-6 hours.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted payload and other small molecules.
-
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in the HIC mobile phase A.
-
-
Chromatography:
-
Inject the sample onto a HIC column.
-
Elute the ADC species using a gradient of decreasing salt concentration (e.g., from high to low ammonium sulfate).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.
-
Calculate the weighted average DAR by integrating the peak areas for each species.[]
-
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Generalized Signaling Pathway of an ADC Targeting a Receptor Tyrosine Kinase
Caption: Generalized ADC mechanism of action.
Conclusion
The PEG4 spacer within the this compound linker is far more than a simple connector; it is a critical component that profoundly influences the overall properties and therapeutic potential of the resulting antibody-drug conjugate. By enhancing solubility, improving pharmacokinetic parameters, and enabling higher drug loading, the PEG4 spacer addresses key challenges in ADC development. The strategic inclusion of this discrete PEG unit, in combination with the versatile aldehyde and highly reactive PFP ester functionalities, makes this compound a powerful tool for the construction of next-generation ADCs with an improved therapeutic window. A thorough understanding of the role of each component of the linker is paramount for the rational design and successful development of these complex and promising biotherapeutics.
References
ALD-PEG4-OPFP: A Technical Guide to Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking agents is paramount for successful bioconjugation. This technical guide provides a comprehensive overview of the available solubility and stability data for the amine-reactive crosslinker ALD-PEG4-OPFP (Aldehyde-Polyethylene Glycol-Pentafluorophenyl Ester).
This compound is a heterobifunctional crosslinker containing an aldehyde group and a pentafluorophenyl (PFP) ester. The aldehyde group can react with hydrazides or aminooxy groups, while the PFP ester is highly reactive towards primary amines, forming stable amide bonds. The tetraethylene glycol (PEG4) spacer is hydrophilic, which can help to increase the solubility of the resulting conjugate. This crosslinker is frequently utilized in the synthesis of antibody-drug conjugates (ADCs)[1][2].
Core Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₂₅H₂₆F₅NO₈ (for a related compound, Ald-Ph-PEG4-PFP) | [3] |
| Molecular Weight | 563.5 g/mol (for a related compound, Ald-Ph-PEG4-PFP) | [3] |
| Purity | Typically ≥98% | [3] |
| Physical Form | Colorless oil (for a related TFP ester) | [4] |
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for preparing stock solutions of PFP esters.[3][4][5][6] |
| Dichloromethane (DCM) | Soluble | [3][4][5] |
| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended for dissolving PFP esters.[3][4][5][6] |
| Tetrahydrofuran (THF) | Soluble | [4][7] |
| Acetonitrile | Soluble | [4][7] |
| Water | Sparingly Soluble / Prone to Hydrolysis | The hydrophilic PEG chain may increase aqueous solubility, but the PFP ester is susceptible to hydrolysis in aqueous environments.[3][5] It is not recommended to prepare aqueous stock solutions for storage. |
Stability Profile
PFP esters are known to be more resistant to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation reactions in aqueous buffers[3][8]. However, they are still moisture-sensitive.
| Condition | Stability Information | Recommendations |
| Storage | Stable under recommended storage conditions.[9] For long-term stability, store at -20°C in a tightly sealed container with a desiccant to protect from moisture.[3][5][6] | Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Solutions | Solutions of PFP esters should be prepared immediately before use.[6] Stock solutions in anhydrous organic solvents (e.g., DMSO, DMF) will degrade over time due to trace amounts of water, leading to the formation of the non-reactive carboxylic acid. | Avoid preparing and storing stock solutions for extended periods. If a stock solution must be made, use an anhydrous solvent and store under an inert atmosphere at -20°C. |
| pH | PFP esters are more stable at a slightly acidic pH and hydrolyze more rapidly at higher pH. | For conjugation to amines, reactions are typically performed at a pH of 7-9. It is a balance between amine reactivity (higher at higher pH) and ester hydrolysis. Reaction times should be optimized. |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[9] | Avoid exposure of the compound to these materials. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often application-specific. The following provides a general workflow for a typical bioconjugation reaction involving the PFP ester moiety.
General Protocol for Amine Conjugation
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Prepare the protein or other amine-containing molecule in a suitable buffer (e.g., PBS) at a pH of 7.2-8.5.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.
-
Remove excess crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for using this compound in a bioconjugation application, such as the creation of an antibody-drug conjugate.
Caption: General workflow for bioconjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 3. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 4. Ald-PEG4-TFP - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. TCO-PEG4-TFP Ester, 2268817-73-6 | BroadPharm [broadpharm.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. This compound|1324007-10-4|MSDS [dcchemicals.com]
An In-depth Technical Guide to the Synthesis of ALD-PEG4-OPFP Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the ALD-PEG4-OPFP (Aldehyde-Polyethylene Glycol-Pentafluorophenyl ester) linker, a crucial component in the construction of modern Antibody-Drug Conjugates (ADCs). This heterobifunctional linker features a terminal aldehyde group for conjugation to specific payloads and an activated pentafluorophenyl ester for efficient reaction with amine residues on antibodies.
Introduction
The this compound linker is a valuable tool in bioconjugation chemistry, particularly in the field of ADCs.[1][2] Its design incorporates a tetra-polyethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The terminal aldehyde provides a site for the attachment of a cytotoxic payload, often through an oxime or hydrazone linkage. The pentafluorophenyl (PFP) ester is a highly efficient activating group for the reaction with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.[3][5] PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering advantages in aqueous conjugation conditions.
Synthesis Pathway
The synthesis of the this compound linker is conceptually straightforward, involving the activation of a carboxylic acid precursor, Ald-Ph-PEG4-acid. This precursor contains the necessary aldehyde functionality (in the form of a benzaldehyde) and the PEG4 spacer. The key transformation is the conversion of the terminal carboxylic acid to a pentafluorophenyl ester.
Several established methods can be employed for this esterification, with the most common approach utilizing a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of pentafluorophenol.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound linker.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a robust procedure can be derived from standard methods for the formation of PFP esters from carboxylic acids using carbodiimide coupling agents.[5]
Materials:
-
Ald-Ph-PEG4-acid
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure: Synthesis of this compound Linker
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ald-Ph-PEG4-acid (1.0 equivalent) and pentafluorophenol (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of DCC or DIC (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form. Remove the precipitate by filtration. Wash the filter cake with a small amount of fresh anhydrous dichloromethane.
-
Purification: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound linker.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product, compiled from chemical supplier information.[2][3]
Table 1: Properties of Starting Material (Ald-Ph-PEG4-acid)
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₈ |
| Molecular Weight | 397.4 g/mol |
| Appearance | Solid or oil |
| Solubility | Water, DMSO, DCM, DMF |
| Purity | ≥95% |
Table 2: Properties of Final Product (this compound Linker)
| Property | Value |
| Chemical Formula | C₂₅H₂₆F₅NO₈ |
| Molecular Weight | 563.47 g/mol |
| Appearance | Solid or oil |
| Solubility | DMSO, DCM, DMF |
| Purity | ≥98% |
| Storage Conditions | -20°C |
Application in Bioconjugation
The synthesized this compound linker is ready for use in bioconjugation. The PFP ester end of the linker reacts with primary amines on biomolecules, such as antibodies, to form stable amide bonds.
General Protocol for Antibody Conjugation:
-
Prepare Antibody Solution: Dissolve the antibody in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
-
Prepare Linker Solution: Dissolve the this compound linker in an organic co-solvent such as DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the linker solution to the antibody solution with gentle stirring. A molar excess of the linker is typically used to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.
The resulting antibody-linker conjugate can then be reacted with a payload containing a compatible functional group (e.g., an aminooxy or hydrazide group) to form the final ADC.
Caption: Workflow for the conjugation of this compound to an antibody.
Conclusion
The synthesis of the this compound linker is a critical process for the development of advanced ADCs. By following established chemical principles for the formation of PFP esters, researchers can reliably produce this versatile linker. The favorable properties of the PEG spacer and the efficiency of the PFP ester-amine coupling make this compound an important tool in the arsenal of drug development professionals.
References
- 1. US7009033B2 - Heterofunctional polyethylene glycol and polyethylene oxide, process for their manufacture - Google Patents [patents.google.com]
- 2. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 3. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 4. PEG Aldehyde | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ALD-PEG4-OPFP, a heterobifunctional, cleavable crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in constructing precisely engineered biomolecules.
Core Properties of this compound
This compound is a versatile chemical tool designed for the sequential and controlled conjugation of two different molecules. It features three key components: an aldehyde group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for orthogonal reactions, providing precision in the synthesis of complex bioconjugates.[1]
| Property | Value |
| CAS Number | 1324007-10-4 |
| Molecular Weight | 563.47 g/mol |
| Chemical Formula | C25H26F5NO8 |
| Synonym | Ald-Ph-PEG4-PFP |
| Description | Cleavable 4-unit PEG ADC linker.[2][3] |
Key Functional Components and Their Roles
The utility of this compound stems from its distinct functional moieties:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as those found on the lysine residues of proteins or on amine-containing payloads.[1] PFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[4][5]
-
Polyethylene Glycol (PEG) Spacer (PEG4): The tetraethylene glycol linker is a hydrophilic spacer that imparts several beneficial properties to the resulting conjugate.[6] PEGylation can enhance the aqueous solubility of hydrophobic payloads, reduce aggregation, and potentially improve the pharmacokinetic profile of the final bioconjugate.[7][8]
-
Aldehyde Group: This functional group reacts specifically with aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively.[9] The reaction between an aldehyde and an aminooxy group is a form of "click chemistry" that is highly efficient and can be performed under mild, aqueous conditions.[10] The resulting oxime bond is significantly more stable than a hydrazone linkage.[11]
-
Cleavable Linker: this compound is classified as a cleavable linker, a desirable feature for many ADCs.[2][12] This allows for the release of the cytotoxic payload from the antibody once the ADC has reached its target site, which is a critical aspect of the mechanism of action for many ADCs.[13][14]
Experimental Protocols
The heterobifunctional nature of this compound allows for a two-step conjugation strategy. This minimizes the formation of undesirable homodimers and allows for the purification of the intermediate product.[15][16] Below is a representative protocol for the synthesis of an antibody-drug conjugate.
Scenario: Conjugation of an amine-containing cytotoxic drug to an antibody modified with an aminooxy group.
Step 1: Reaction of this compound with an Amine-Containing Payload
-
Reagent Preparation:
-
Dissolve the amine-containing payload in an appropriate anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.[4] PFP esters are moisture-sensitive, so stock solutions should not be prepared for long-term storage.[17]
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved this compound to the payload solution.
-
The reaction can be performed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the payload-linker intermediate.
-
-
Purification:
-
Once the reaction is complete, purify the payload-linker conjugate from excess crosslinker and unreacted payload using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified product to obtain a stable powder.
-
Step 2: Conjugation of the Payload-Linker Intermediate to an Aminooxy-Modified Antibody
-
Reagent Preparation:
-
Prepare the aminooxy-modified antibody in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[6]
-
Dissolve the purified payload-linker intermediate in an aqueous-miscible solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved payload-linker intermediate to the antibody solution.
-
The reaction to form the oxime bond can proceed at room temperature for 2-12 hours. The reaction can be accelerated by the addition of a catalyst such as aniline, although this may not be suitable for all applications.[11][18]
-
-
Purification and Characterization:
-
Remove excess payload-linker intermediate and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and LC-MS are commonly employed for this purpose.
-
Visualizations of Chemical Structures and Workflows
The following diagrams illustrate the key structures and reactions involved in the use of this compound.
References
- 1. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 2. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 10. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. covachem.com [covachem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using ALD-PEG4-OPFP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. The linker molecule, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, solubility, and efficacy of the ADC.[1][] ALD-PEG4-OPFP is a heterobifunctional linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. This linker features a pentafluorophenyl (PFP) ester for reaction with primary amines on the antibody and an aldehyde group for subsequent conjugation to a payload, separated by a hydrophilic polyethylene glycol (PEG4) spacer.
The PEG4 spacer enhances the solubility and stability of the resulting ADC, mitigating aggregation and improving its pharmacokinetic profile.[3][4] The PFP ester offers a more hydrolysis-resistant alternative to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to lysine residues on the antibody.[5][6] The aldehyde group provides a versatile handle for the attachment of payloads functionalized with hydrazide or aminooxy groups, forming stable hydrazone or oxime linkages, respectively.
These application notes provide a detailed protocol for the two-step conjugation of a payload to an antibody using the this compound linker, along with expected outcomes and characterization methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~545.48 g/mol | [7] |
| Spacer Arm Length | 4 PEG units | [8] |
| Amine-Reactive Group | Pentafluorophenyl (PFP) Ester | [5] |
| Carbonyl-Reactive Group | Aldehyde | [9] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [6] |
Table 2: Recommended Reaction Conditions for Antibody Conjugation
| Parameter | Step 1: Antibody-Linker Conjugation | Step 2: Linker-Payload Conjugation | Reference |
| Reaction pH | 7.2 - 8.5 | 5.0 - 7.0 | [5][10] |
| Reaction Buffer | Amine-free (e.g., PBS, Borate) | Acetate or MES buffer | [6][10] |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | N/A | [11] |
| Molar Ratio (Payload:Linker-Ab) | 5:1 to 10:1 | N/A | [] |
| Reaction Temperature | 4°C to 25°C | 25°C | [5] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | 2 - 4 hours | [5] |
| Organic Co-solvent | Up to 10% DMSO or DMF | Up to 10% DMSO or DMF | [5] |
Table 3: Expected Outcomes and Characterization of the Final ADC
| Parameter | Typical Range | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, Mass Spectrometry | [4][13] |
| Purity (Monomeric ADC) | > 95% | SEC-HPLC | [3] |
| Aggregation | < 5% | SEC-HPLC, DLS | [14] |
| In vitro Stability (Human Plasma) | > 95% after 7 days | ELISA, Mass Spectrometry | [3] |
| Binding Affinity (to target antigen) | Similar to unconjugated antibody | SPR, ELISA | [15] |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation with this compound
This protocol describes the sequential conjugation of the this compound linker to an antibody, followed by the conjugation of a hydrazide- or aminooxy-functionalized payload.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Hydrazide- or Aminooxy-functionalized payload
-
Reaction Buffer 1 (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Reaction Buffer 2 (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Step 1: Conjugation of this compound Linker to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer 1. Ensure the buffer is free of primary amines (e.g., Tris).[6]
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[6]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. A starting molar ratio of 10:1 (linker:antibody) is recommended.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature (25°C) or overnight at 4°C with gentle mixing.[5]
-
Purification: Remove the excess, unreacted linker by SEC using a column equilibrated with Reaction Buffer 2. Pool the fractions containing the antibody-linker conjugate.
Step 2: Conjugation of the Payload to the Aldehyde-Modified Antibody
-
Payload Preparation: Dissolve the hydrazide- or aminooxy-functionalized payload in DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload stock solution to the purified antibody-linker conjugate from Step 1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[10]
-
Purification: Purify the final antibody-drug conjugate (ADC) by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove unreacted payload and any aggregates.
-
Characterization: Characterize the purified ADC for DAR, purity, aggregation, and binding affinity as described in Table 3.
-
Storage: Store the final ADC at 2-8°C or as recommended for the specific antibody.
Mandatory Visualization
Caption: Experimental workflow for the two-step antibody conjugation using this compound.
Caption: Logical relationship of the this compound linker with the antibody and payload.
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Ald-PEG4-TFP - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 9. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]
Step-by-Step Guide for ALD-PEG4-OPFP Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of biomolecules using the bifunctional linker ALD-PEG4-OPFP. This linker is particularly useful in the construction of Antibody-Drug Conjugates (ADCs), where precise control over linker attachment and subsequent drug conjugation is crucial. The this compound linker contains two reactive moieties: a pentafluorophenyl (PFP) ester for stable amide bond formation with primary or secondary amines on a biomolecule, and an aldehyde group for subsequent bioorthogonal ligation with an aminooxy- or hydrazide-functionalized molecule.
Principle of this compound Bioconjugation
The bioconjugation process using this compound is a two-step reaction:
-
Amine Acylation: The PFP ester end of the linker reacts with amine groups (e.g., lysine residues or the N-terminus) on the surface of a protein, such as a monoclonal antibody (mAb), to form a stable amide bond. PFP esters are highly reactive towards amines and are less susceptible to hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to efficient conjugation.[1][2][3]
-
Oxime Ligation: The aldehyde group at the other end of the now-conjugated linker provides a handle for a second, bioorthogonal conjugation reaction. This aldehyde can react specifically with an aminooxy-functionalized payload (e.g., a cytotoxic drug) to form a stable oxime linkage.[4][5][6] This reaction is highly chemoselective and proceeds under mild conditions, ensuring that the integrity of the biomolecule is maintained.[7][8][9]
The polyethylene glycol (PEG4) spacer offers several advantages, including increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.
Experimental Protocols
Materials and Reagents
-
Biomolecule: Antibody or other protein with available amine groups (e.g., Trastuzumab, ~1 mg/mL)
-
Linker: this compound
-
Payload: Aminooxy-functionalized cytotoxic drug (e.g., Aminooxy-MMAE)
-
Buffers:
-
Organic Co-solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): Tris buffer or glycine
-
Catalyst for Oxime Ligation (optional): Aniline or aniline derivatives (e.g., 5-methoxyanthranilic acid)[7][8][12]
-
Purification:
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)
-
Dialysis cassettes (e.g., 10K MWCO)
-
-
Analytical Equipment:
Step 1: Conjugation of this compound to the Antibody
This protocol describes the reaction of the PFP ester moiety of the linker with the amine groups on the antibody.
Table 1: Reaction Conditions for PFP Ester-Amine Conjugation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Reaction Buffer | 50-100 mM PBS, pH 7.2-8.5 | Avoid buffers containing primary amines (e.g., Tris).[3] |
| Organic Co-solvent | 5-10% (v/v) DMSO or DMF | To dissolve the this compound linker. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C can be used for sensitive biomolecules.[2] |
| Reaction Time | 1-4 hours | Monitor reaction progress by LC-MS. |
Protocol:
-
Antibody Preparation: Prepare the antibody in the recommended reaction buffer. Ensure the buffer is free of primary amines.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[2][3]
-
Conjugation Reaction: Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quenching (Optional): To stop the reaction, a quenching reagent like Tris buffer can be added to a final concentration of 50 mM to react with any excess PFP ester.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
Step 2: Conjugation of Aminooxy-Payload to the Aldehyde-Functionalized Antibody
This protocol outlines the oxime ligation between the aldehyde group on the antibody-linker conjugate and an aminooxy-functionalized payload.
Table 2: Reaction Conditions for Aldehyde-Aminooxy (Oxime) Ligation
| Parameter | Recommended Value | Notes |
| Ab-Linker Concentration | 1-5 mg/mL | |
| Molar Ratio (Payload:Ab) | 3:1 to 10:1 | A molar excess of the payload ensures complete reaction with the available aldehyde groups. |
| Reaction Buffer | 100 mM Ammonium Acetate, pH 4.5 or PBS, pH 6.5-7.5 | Slightly acidic pH can catalyze the reaction, but neutral pH is also effective, especially with a catalyst.[9][10] |
| Catalyst (Optional) | 10-100 mM Aniline | Aniline can significantly increase the reaction rate.[7][8] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-24 hours | Monitor reaction progress by LC-MS. |
Protocol:
-
Antibody-Linker Preparation: The purified antibody-ALD-PEG4 conjugate from Step 1 is buffer-exchanged into the appropriate reaction buffer for oxime ligation.
-
Payload Preparation: Dissolve the aminooxy-functionalized payload in a minimal amount of a compatible solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the payload stock solution to the antibody-linker solution. If using a catalyst, add it to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 2-24 hours.
-
Purification: Remove the excess payload and any byproducts by size-exclusion chromatography or dialysis to obtain the final Antibody-Drug Conjugate.
Characterization of the Bioconjugate
Thorough characterization of the final ADC is essential to ensure its quality and homogeneity.
Table 3: Analytical Techniques for ADC Characterization
| Technique | Parameter Measured |
| UV-Vis Spectroscopy | Protein concentration (A280) and estimation of DAR if the drug has a unique absorbance. |
| Mass Spectrometry (MS) | Intact mass of the ADC to confirm conjugation and determine the distribution of different DAR species.[13][14][15][16] |
| Liquid Chromatography (LC) | |
| Size-Exclusion (SEC) | Aggregation and fragmentation of the ADC. |
| Hydrophobic Interaction (HIC) | Separation of different DAR species. |
| Peptide Mapping (LC-MS/MS) | Identification of conjugation sites on the antibody. |
| Nuclear Magnetic Resonance (NMR) | Can be used to quantify the degree of PEGylation.[17][18] |
Signaling Pathway and Mechanism of Action of ADCs
The efficacy of an ADC relies on its ability to be internalized by target cancer cells and to release its cytotoxic payload.[19][20] This process is primarily mediated by receptor-mediated endocytosis.[21][22][23]
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through clathrin-mediated endocytosis, forming an endosome.[21][24]
-
Trafficking and Payload Release: The endosome traffics through the cell and fuses with a lysosome.[24][25][26] The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the cytotoxic payload into the cytoplasm.[24][25][27][28]
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis of the cancer cell.[27]
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: ADC receptor-mediated endocytosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ALD-PEG4-OPFP for Site-Specific Antibody Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technology in the development of next-generation biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). Achieving a uniform Drug-to-Antibody Ratio (DAR) and controlling the location of payload attachment are paramount for optimizing efficacy, safety, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of the heterobifunctional linker, ALD-PEG4-OPFP, in the context of site-specific antibody modification, primarily through the "aldehyde tag" technology.
The this compound linker contains two key reactive moieties: a pentafluorophenyl (PFP) ester and an aldehyde group, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PFP ester reacts efficiently with primary amines, such as those on a cytotoxic payload, to form stable amide bonds. The aldehyde group enables bioorthogonal conjugation to a specifically introduced reactive partner on the antibody, ensuring site-specificity.
The predominant method for introducing a bioorthogonal aldehyde handle for site-specific conjugation is the enzymatic conversion of a genetically encoded "aldehyde tag". This technique utilizes the Formylglycine-Generating Enzyme (FGE) to oxidize a cysteine residue within a specific peptide sequence (e.g., CXPXR) to a formylglycine (fGly), which contains a reactive aldehyde group.[1][2][3] This application note will focus on the generation of an aldehyde-tagged antibody and its subsequent conjugation.
Principle of Site-Specific Modification using Aldehyde Tag Technology
The overall workflow for site-specific antibody modification using an aldehyde-tagged antibody and an appropriate linker-payload conjugate involves two main stages:
-
Generation of an Aldehyde-Tagged Antibody: A specific peptide sequence recognized by FGE is genetically engineered into the desired site of the antibody's heavy or light chain.[4] When the antibody is expressed in a suitable host cell line (e.g., CHO cells) that also expresses FGE, the cysteine within the tag is converted to formylglycine, creating a unique aldehyde handle.[5]
-
Two-Step Conjugation Strategy:
-
Payload Activation: The this compound linker is first reacted with an amine-containing payload (e.g., a cytotoxic drug) via its PFP ester. This creates a payload-linker construct with a terminal aldehyde group.
-
Antibody Conjugation: To conjugate this to the antibody, the antibody itself must first be modified at a specific site to introduce a unique aldehyde-reactive group, such as a hydrazide or an aminooxy moiety. This pre-functionalized antibody can then react with the aldehyde on the payload-linker construct to form a stable bond (e.g., a hydrazone or oxime).
-
An alternative and more direct approach for conjugating to an aldehyde-tagged antibody would involve a linker with an aldehyde-reactive group, such as a hydrazide or aminooxy moiety, instead of an aldehyde. For the purpose of these notes, we will detail the protocol for generating the aldehyde-tagged antibody and then provide a general protocol for its conjugation, acknowledging that a linker with a hydrazide or aminooxy group would be a more direct partner for an fGly-modified antibody.
Data Presentation
Table 1: Properties of this compound Linker
| Property | Value | Reference |
| Chemical Name | Aldehyde-PEG4-Pentafluorophenyl Ester | [6] |
| Molecular Formula | C₂₅H₂₆F₅NO₈ | [6] |
| Molecular Weight | 563.47 g/mol | [6] |
| Reactive Group 1 | Aldehyde (ALD) | [6] |
| Reactive Group 2 | Pentafluorophenyl (OPFP) Ester | [6] |
| Spacer | 4-unit Polyethylene Glycol (PEG4) | [7] |
| Solubility | Soluble in DMSO, DCM, DMF | [6] |
| Storage | -20°C | [6] |
Table 2: Quantitative Data from Aldehyde Tag-Based Antibody Conjugation
| Parameter | Result | Conditions / Notes | Reference |
| FGE Conversion Efficiency | 86% - 98% | Dependent on the location of the aldehyde tag (Light Chain, CH1, or C-terminus). Measured by mass spectrometry. | [4] |
| Drug-to-Antibody Ratio (DAR) | Typically ≥ 1.3, approaching 2.0 for a two-tag system | Achieved with a cytotoxic payload using HIPS ligation. | [8] |
| ADC Aggregate Percentage | Generally < 5% | For manufacturable ADCs after conjugation and purification. | [8] |
| Antigen Binding | Maintained | Compared to the unconjugated parental antibody via indirect ELISA. | [8] |
| In Vivo Stability | Highly stable | Demonstrated in pharmacokinetic and toxicokinetic studies. | [4] |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody
This protocol describes the generation of a monoclonal antibody with a site-specifically introduced aldehyde handle using the FGE system.
1. Materials:
-
Expression vector for the antibody of interest.
-
Expression vector for human Formylglycine-Generating Enzyme (FGE).
-
Mammalian expression cell line (e.g., ExpiCHO-S™ cells).
-
Cell culture medium and supplements.
-
DNA transfection reagent.
-
Copper (II) Sulfate solution.
-
Protein A affinity chromatography column and reagents.
-
Buffer exchange columns.
-
Phosphate Buffered Saline (PBS).
2. Methods:
-
Step 1: Engineering the Aldehyde Tag:
-
Using standard molecular biology techniques (e.g., site-directed mutagenesis), insert the DNA sequence encoding the FGE recognition tag (e.g., LCTPSR) into the desired location of the antibody gene in the expression vector.[8][9] The tag can be placed at the C-terminus of the heavy or light chain, or within internal, solvent-accessible loop regions.
-
-
Step 2: Antibody Expression and FGE Co-expression:
-
Co-transfect the mammalian host cells with the expression vectors for the tagged antibody and FGE.[10] For stable cell line generation, a cell line overexpressing FGE can be used for transfection of the tagged antibody vector.
-
Culture the cells under standard conditions. Supplement the culture medium with Copper (II) Sulfate (e.g., 100 µM) to enhance FGE activity.[10]
-
-
Step 3: Antibody Purification:
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the aldehyde-tagged antibody using Protein A affinity chromatography.
-
Elute the antibody and neutralize the elution buffer.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS).
-
-
Step 4: Characterization of Aldehyde Tag Conversion:
-
Determine the efficiency of cysteine-to-formylglycine conversion using mass spectrometry (e.g., LC-MS). This will confirm the presence of the aldehyde handle.
-
Protocol 2: Two-Step Antibody Conjugation using a Hydrazide-Functionalized Linker-Payload
This protocol outlines the conjugation of a payload to an aldehyde-tagged antibody. It assumes the use of a linker containing a hydrazide group, which is a direct reactive partner for the aldehyde tag on the antibody.
1. Materials:
-
Purified aldehyde-tagged antibody (from Protocol 1).
-
Hydrazide-activated payload-linker construct.
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Aniline (as a catalyst, optional).
-
Size-Exclusion Chromatography (SEC) column for purification.
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis.
2. Methods:
-
Step 1: Conjugation Reaction:
-
Dissolve the hydrazide-activated payload-linker in a suitable organic solvent (e.g., DMSO).
-
In a reaction vessel, add the aldehyde-tagged antibody in the conjugation buffer.
-
Add the dissolved payload-linker to the antibody solution. A molar excess of the payload-linker (e.g., 5-10 fold) is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing, protected from light.
-
-
Step 2: Purification of the ADC:
-
Purify the resulting ADC from unreacted payload-linker and other reagents using a Size-Exclusion Chromatography (SEC) column.
-
-
Step 3: Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[11]
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using an ELISA or Surface Plasmon Resonance (SPR) assay.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for site-specific antibody-drug conjugation.
References
- 1. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimal Conjugation Conditions for ALD-PEG4-OPFP
Introduction
ALD-PEG4-OPFP is a heterobifunctional crosslinker containing an aldehyde (ALD) group and a pentafluorophenyl (OPFP) ester, separated by a 4-unit polyethylene glycol (PEG) spacer. This linker is utilized in bioconjugation and drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs), to covalently link two different molecules. The aldehyde group reacts with primary amines through reductive amination to form a stable secondary amine linkage. The OPFP ester is an amine-reactive group that forms a stable amide bond. The hydrophilic PEG spacer enhances solubility and can reduce steric hindrance.
Achieving optimal conjugation efficiency requires careful control of reaction conditions for each reactive group. This document provides detailed guidelines and protocols for utilizing this compound in conjugation reactions.
Chemistry of Conjugation
-
OPFP Ester Reaction: The pentafluorophenyl ester reacts with primary amines (e.g., the ε-amine of lysine residues in proteins) via nucleophilic acyl substitution. This reaction is efficient and results in a stable amide bond. PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, allowing for higher reaction efficiencies in aqueous buffers[1][2].
-
Aldehyde Reaction (Reductive Amination): The aldehyde group reacts with a primary amine in a two-step process. First, a nucleophilic attack by the amine on the aldehyde's carbonyl carbon forms a hemiaminal, which then dehydrates to form an unstable Schiff base (or imine). In the second step, this imine is selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond[3][4]. This process is known as reductive amination or reductive alkylation[3].
Optimizing Reaction Conditions
The optimal conditions for conjugation depend on which functional group of the this compound linker is being reacted.
Part 1: OPFP Ester Conjugation with Primary Amines
The key to efficient acylation of amines with OPFP esters is to maximize the reaction with the target amine while minimizing the hydrolysis of the ester group.
Key Parameters:
-
pH: The optimal pH range for the reaction is between 7.2 and 8.5[1][5]. At this pH, most primary amines on proteins (like lysine) are deprotonated and thus sufficiently nucleophilic. While higher pH values increase the rate of the amine reaction, they also significantly accelerate the hydrolysis of the OPFP ester, which becomes a competing reaction[1].
-
Buffer Selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers[2][5]. Buffers containing primary amines, like Tris or glycine, are not suitable as they will compete for reaction with the OPFP ester[2].
-
Solvent: this compound should be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the aqueous solution of the amine-containing molecule[1][2]. This prevents premature hydrolysis.
-
Reactant Concentration: A molar excess of the this compound linker over the amine-containing molecule is typically used to drive the reaction. The optimal molar ratio (commonly between 2:1 and 10:1) should be determined empirically for each specific application[1].
-
Temperature and Time: Reactions are commonly performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, especially for temperature-sensitive biomolecules[1].
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis[1][5]. |
| Buffer | Phosphate, Borate, HEPES, Carbonate | Avoid amine-containing buffers (e.g., Tris, Glycine)[2]. |
| Solvent for Linker | Anhydrous DMSO or DMF | Dissolve linker immediately before use to minimize hydrolysis[2]. |
| Molar Ratio | 2:1 to 10:1 (Linker:Amine) | Optimize based on the target molecule and desired degree of labeling. |
| Temperature | 20-25°C or 4°C | Use 4°C for sensitive biomolecules[1]. |
| Reaction Time | 1 - 4 hours (at RT) or Overnight (at 4°C) | Monitor reaction progress if possible. |
Part 2: Aldehyde Conjugation via Reductive Amination
Successful reductive amination depends on the efficient formation of the Schiff base intermediate, followed by its selective reduction.
Key Parameters:
-
pH: The optimal pH for reductive amination is a compromise. Schiff base formation involves a dehydration step that is acid-catalyzed, favoring a pH of around 4-5[6][7]. However, at this low pH, the primary amines of many biomolecules (like lysine) are protonated and non-nucleophilic. Therefore, for bioconjugation, the reaction is typically performed at a pH between 7 and 10[3]. A higher pH (9-10) favors the deprotonated, nucleophilic state of the amine, increasing the efficiency of Schiff base formation[3].
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the most common reducing agent for this reaction. It is mild enough not to reduce the aldehyde directly but is highly effective at reducing the iminium ion intermediate[3][8]. This selectivity allows the reaction to be performed in a single pot. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another suitable agent, often used in organic solvents[9].
-
Buffer Selection: Borate buffer has been shown to enhance reaction yields in some cases[8]. As with the OPFP reaction, avoid buffers containing primary amines.
-
Reactant Concentration: A significant molar excess of the amine-containing molecule and the reducing agent relative to the aldehyde is often used.
-
Temperature and Time: The reaction is typically slower than ester-based conjugations and may require elevated temperatures (e.g., 37°C) and longer incubation times (e.g., 10-24 hours) to achieve high yields[8].
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 10.0 | Higher pH (9-10) can increase yield by favoring amine deprotonation[3]. |
| Buffer | Borate, Phosphate | Borate buffer may improve coupling efficiency[8]. Avoid amine buffers. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the Schiff base intermediate[3]. Handle with care in a fume hood. |
| Molar Ratio | Molar excess of amine and reducing agent | Typical ratios can be 50-100 fold excess of amine and reducing agent. |
| Temperature | 25 - 37°C | Higher temperatures can increase the reaction rate[8]. |
| Reaction Time | 10 - 24 hours | The reaction is typically slow and may require overnight incubation[8]. |
Experimental Protocols
General Considerations
-
Purity of Reagents: Use high-purity biomolecules and reagents. Avoid buffers containing extraneous primary amines. If your protein solution contains Tris or other amine-based buffers, it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or desalting column[2].
-
Linker Handling: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution[2].
Protocol 1: Two-Step Conjugation - OPFP Ester Reaction First
This protocol describes the conjugation of Molecule A (containing a primary amine) to the OPFP ester of this compound, followed by the conjugation of the resulting aldehyde-functionalized molecule to Molecule B (containing a primary amine) via reductive amination.
Workflow Diagram
Caption: Workflow for a two-step conjugation using this compound.
Step A: Conjugation of Molecule A to OPFP Ester
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Molecule A Preparation: Dissolve your amine-containing molecule (Molecule A, e.g., a protein) in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Reaction Initiation: Add the required volume of the this compound stock solution to the solution of Molecule A. A 5-10 fold molar excess of the linker is a good starting point. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purification (Optional but Recommended): Remove excess, unreacted this compound linker using a desalting column or dialysis, exchanging the buffer to the one required for Step B (e.g., 0.1 M Borate buffer, pH 8.5). This provides the purified ALD-PEG4-Molecule-A conjugate.
Step B: Conjugation of Molecule B via Reductive Amination
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 0.1 M Borate buffer, pH 8.5). Caution: NaBH₃CN is toxic and should be handled in a chemical fume hood.
-
Reaction Setup: To the solution of ALD-PEG4-Molecule-A from Step A, add the amine-containing Molecule B and the NaBH₃CN solution. Use a molar excess of Molecule B and a final NaBH₃CN concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 10-24 hours at 25-37°C.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris to consume any unreacted aldehyde groups.
-
Final Purification: Purify the final conjugate (Molecule-B-PEG4-Molecule-A) from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis.
Reaction Mechanisms
OPFP Ester Aminolysis
Caption: Formation of a stable amide bond via OPFP ester aminolysis.
Reductive Amination
Caption: Two-step process of reductive amination.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of Antibody-ALD-PEG4-OPFP Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The ALD-PEG4-OPFP linker is a cleavable linker that utilizes an aldehyde group for conjugation to the antibody, a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetics, and an O-pentafluorophenyl (OPFP) ester for conjugation to the cytotoxic drug.
The purification of ADCs is a critical step in their manufacturing process to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), and to remove process-related impurities such as unconjugated antibody, free drug-linker, and aggregates.[1][2] This document provides detailed application notes and protocols for the purification of antibody-ALD-PEG4-OPFP conjugates.
Mechanism of Action of Antibody-Drug Conjugates
ADCs exert their cytotoxic effect through a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen on the surface of cancer cells.[3] This binding triggers the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[4] Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the cytotoxic payload.[] The released drug can then bind to its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and apoptosis.[6]
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Purification Workflow
The purification of antibody-ALD-PEG4-OPFP conjugates typically involves a multi-step process designed to remove various impurities and to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR).[7][8] A typical workflow includes an initial capture and buffer exchange step using Tangential Flow Filtration (TFF), followed by one or more chromatography steps to remove aggregates and to separate different DAR species.[][9]
Caption: General purification workflow for Antibody-Drug Conjugates.
Experimental Protocols
Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Free Drug-Linker
TFF is an efficient method for buffer exchange and the removal of small molecule impurities, such as unconjugated drug-linkers and organic solvents, from the crude conjugation mixture.[4][9]
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette or hollow fiber filter.
-
Diafiltration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Crude antibody-ALD-PEG4-OPFP conjugate solution.
Protocol:
-
Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with Diafiltration Buffer.
-
Load the crude conjugate solution into the system.
-
Concentrate the conjugate solution to a target concentration of 25-30 g/L.[9]
-
Perform diafiltration against at least 5-10 diavolumes of Diafiltration Buffer to remove unconjugated drug-linker and residual solvents.[10][11]
-
Concentrate the purified conjugate to the desired final concentration.
-
Recover the product from the TFF system.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful technique for separating ADC species with different DARs.[12][13]
Materials:
-
HPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR, Phenyl Sepharose).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
TFF-purified ADC sample.
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Inject the sample onto the column.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Collect fractions corresponding to the desired DAR species.
-
Analyze the collected fractions for purity and DAR.
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. It is used as a polishing step to remove high molecular weight species (aggregates) that may have formed during the conjugation or purification process.[1][14]
Materials:
-
HPLC system.
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[15][16]
-
HIC-purified ADC sample.
Protocol:
-
Equilibrate the SEC column with the Mobile Phase.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically with the Mobile Phase.
-
Collect the fraction corresponding to the monomeric ADC peak.
-
Analyze the collected fraction for aggregate content.
Ion Exchange Chromatography (IEX) for Charge Variant Separation
IEX separates molecules based on their net charge. It can be used as an optional polishing step to remove charge variants of the ADC.[][17] Cation exchange (CEX) chromatography is often employed for this purpose.[18][19]
Materials:
-
HPLC system.
-
CEX column.
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0.
-
Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
SEC-purified ADC sample.
Protocol:
-
Equilibrate the CEX column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
Collect the main peak corresponding to the desired ADC product.
-
Analyze the collected fraction for purity and charge heterogeneity.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of an antibody-drug conjugate.
Table 1: Summary of a Multi-Step Purification Process for an ADC
| Purification Step | Recovery (%) | Purity (SEC, %) | Aggregate (SEC, %) | Free Drug-Linker (%) | Average DAR |
| Crude Conjugate | 100 | 90.5 | 8.5 | 5.2 | 3.8 |
| TFF | >95 | 92.3 | 7.2 | <0.1 | 3.8 |
| HIC | 85 | 98.5 | 1.0 | <0.1 | 4.0 |
| SEC | 90 | >99.5 | <0.5 | <0.1 | 4.0 |
Data are representative and may vary depending on the specific antibody, drug-linker, and process parameters.
Table 2: Comparison of Different Chromatography Resins for HIC
| HIC Resin | Resolution (DAR 2 vs DAR 4) | Recovery of DAR 4 (%) |
| Phenyl Sepharose | 1.8 | 88 |
| Butyl Sepharose | 1.5 | 92 |
| Octyl Sepharose | 1.2 | 85 |
Data are representative and may vary depending on the specific ADC and experimental conditions.
Conclusion
The purification of antibody-ALD-PEG4-OPFP conjugates is a multi-step process that is critical for ensuring the safety, efficacy, and homogeneity of the final product. The combination of tangential flow filtration and various chromatography techniques, such as HIC, SEC, and IEX, allows for the effective removal of process-related impurities and the isolation of the desired ADC species. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the purification of ADCs.
References
- 1. agilent.com [agilent.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 4. adcreview.com [adcreview.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances and Future Directions in Downstream Processing of Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 18. researchgate.net [researchgate.net]
- 19. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
Application Note: Synthesis and Characterization of Antibody-Drug Conjugates using ALD-PEG4-OPFP Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells, reducing side effects.[1][2] An ADC is composed of three main parts: a monoclonal antibody (mAb) that binds to a specific target antigen on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that attaches the payload to the antibody.[1][2][3]
The linker plays a critical role in the stability and efficacy of an ADC.[3] It must be stable enough to remain intact while the ADC circulates in the bloodstream, but also be able to release the cytotoxic payload once inside the target cancer cell.[2][3] ALD-PEG4-OPFP is a cleavable linker used in the synthesis of ADCs.[4][5] The polyethylene glycol (PEG) component enhances solubility and stability, while the cleavable element is designed for efficient payload release within the tumor microenvironment.[2][3] This application note provides a detailed overview of the synthesis and characterization of ADCs utilizing the this compound linker.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker involves a multi-step process that begins with the modification of the antibody, followed by conjugation with the linker-payload complex. The general workflow is depicted below.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for the Use of AL-PEG4-OPFP with Diverse Payload Classes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, ALD-PEG4-OPFP, for the conjugation of various payload classes, including small molecules, peptides, and proteins. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its defined PEG4 spacer and dual reactivity.
The this compound linker features two distinct reactive moieties: an aldehyde group for reaction with aminooxy or hydrazide-functionalized molecules to form a stable oxime or hydrazone bond, respectively, and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines to form a stable amide bond. The PFP ester is known for its high reactivity and reduced susceptibility to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters. The integrated tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.
Core Principles of this compound Chemistry
The dual functionality of this compound allows for a two-step conjugation strategy. Typically, the more stable amide bond is formed first by reacting the PFP ester with an amine-containing payload. Subsequently, the aldehyde group is used for conjugation to an aminooxy or hydrazide-modified carrier molecule, such as an antibody. This sequential approach provides control over the conjugation process and allows for the purification of the linker-payload intermediate before the final conjugation step.
The oxime linkage formed from the reaction of the aldehyde with an aminooxy group is notably stable across a broad pH range (pH 2-9) and is considered a non-cleavable linkage in a biological context.[1] This means that the release of the payload from its carrier relies on the complete degradation of the carrier protein within the target cell, typically in the lysosome.[2][3][4] This release mechanism results in the payload being liberated with the linker and the amino acid residue to which it was attached still bound.[1]
Applications Across Payload Classes
The versatility of this compound allows for its application with a wide range of payload molecules, provided they possess a suitable functional group for conjugation.
1. Small Molecule Drugs: Many potent cytotoxic agents used in ADCs, such as auristatins and maytansinoids, can be modified to incorporate a primary amine, making them suitable for conjugation to the PFP ester of the linker. The subsequent aldehyde functionality allows for their attachment to a targeting antibody that has been engineered to contain an aminooxy group.
2. Peptides: Peptides with a free amine group, such as the N-terminal amine or the side chain of a lysine residue, can be readily conjugated to the PFP ester. This enables the creation of peptide-drug conjugates or the attachment of targeting peptides to larger protein scaffolds.
3. Proteins and Antibodies: While the PFP ester is typically used to conjugate the payload, it is also possible to react it with lysine residues on a protein surface. However, for site-specific conjugation, a more controlled approach is favored. A common strategy involves introducing a unique reactive handle onto the protein, such as an aminooxy group, which can then be specifically targeted by the aldehyde of the linker-payload construct. This can be achieved through enzymatic or chemical modification of the protein.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization of reaction conditions, such as molar ratios, concentration, pH, and reaction time, is recommended for each specific application.
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol describes the first step in a two-step conjugation strategy: the formation of the linker-payload intermediate.
Materials:
-
This compound
-
Amine-containing payload (e.g., small molecule drug, peptide)
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
-
Analytical and preparative HPLC
Procedure:
-
Dissolution: Dissolve the amine-containing payload and a 1.2 to 1.5 molar excess of this compound in the chosen anhydrous organic solvent.
-
Reaction Initiation: Add 2-3 equivalents of a tertiary amine base, such as DIPEA, to the reaction mixture to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by analytical HPLC or LC-MS.
-
Purification: Purify the resulting ALD-PEG4-Payload intermediate by preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization and Storage: Characterize the purified product by mass spectrometry to confirm its identity. Lyophilize the purified product and store it under anhydrous conditions at -20°C.
Protocol 2: Conjugation of ALD-PEG4-Payload to an Aminooxy-Modified Antibody (Oxime Ligation)
This protocol outlines the second step: the conjugation of the linker-payload intermediate to a carrier protein.
Materials:
-
ALD-PEG4-Payload (from Protocol 1)
-
Aminooxy-modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Preparation: Prepare the aminooxy-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Dissolve the ALD-PEG4-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should typically be below 10% (v/v) to maintain protein stability.
-
Catalyst Addition (Optional): To accelerate the reaction, a final concentration of 10-20 mM aniline can be added to the reaction mixture.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The progress of the conjugation can be monitored by analytical HIC-HPLC or SDS-PAGE.
-
Purification: Purify the resulting antibody-payload conjugate using SEC to remove excess linker-payload and other small molecules, followed by HIC for the separation of different drug-to-antibody ratio (DAR) species if desired.
-
Characterization: Characterize the final conjugate to determine the average DAR, aggregation levels, and purity. This is typically done using HIC-HPLC, SEC, and mass spectrometry.
Data Presentation: Quantitative Analysis of Conjugation
The efficiency of the conjugation process and the properties of the final conjugate are critical parameters. The following tables provide a template for summarizing the quantitative data obtained from the characterization of the bioconjugates.
Table 1: Summary of Linker-Payload Synthesis
| Payload Class | Payload Name | Molar Ratio (Linker:Payload) | Reaction Time (h) | Yield (%) | Purity (%) |
| Small Molecule | MMAE | 1.5:1 | 3 | 75 | >98 |
| Peptide | c(RGDfK) | 1.2:1 | 4 | 68 | >99 |
| - | - | - | - | - | - |
Table 2: Characterization of Final Antibody-Payload Conjugate
| Payload | Molar Ratio (Linker-Payload:Ab) | Average DAR (by HIC-HPLC) | Monomer Content (by SEC) (%) | Conjugation Efficiency (%) |
| MMAE | 10:1 | 3.8 | >95 | 95 |
| c(RGDfK) | 8:1 | 2.1 | >97 | 98 |
| - | - | - | - | - |
Note: The data presented in these tables are illustrative and will vary depending on the specific payload, antibody, and reaction conditions used.
Visualizations: Diagrams of Workflows and Pathways
Signaling Pathway
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow
Caption: Two-step experimental workflow for ADC synthesis.
Logical Relationship
References
Troubleshooting & Optimization
Technical Support Center: ALD-PEG4-OPFP Bioconjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with the heterobifunctional linker, ALD-PEG4-OPFP.
Troubleshooting Guide: Low Conjugation Efficiency
This section addresses specific issues that can lead to poor yields during the two main reaction steps involved in using this compound: the amine-reactive pentafluorophenyl (PFP) ester conjugation and the aldehyde-reactive conjugation via reductive amination.
Part 1: Issues with PFP Ester Reaction (Amine Acylation)
Q1: My conjugation yield is low after reacting the PFP ester with my protein/molecule. What are the common causes?
A1: Low efficiency in the PFP ester acylation step is often related to reaction conditions, buffer composition, and reagent stability. Key areas to investigate include:
-
Suboptimal pH: The reaction of PFP esters with primary amines (e.g., lysine residues on an antibody) is highly pH-dependent. If the pH is too low, the amine will be protonated (-NH3+) and will not act as a nucleophile.[1][2] If the pH is too high, the PFP ester can undergo hydrolysis, rendering it inactive.
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the PFP ester, drastically reducing efficiency. Always use non-nucleophilic buffers like PBS, HEPES, or borate.
-
PFP Ester Hydrolysis: this compound is sensitive to moisture. The PFP ester can hydrolyze over time, especially when dissolved in aqueous buffers. It is crucial to use the reagent immediately after preparing solutions. PFP esters are generally less susceptible to hydrolysis than NHS esters, but the risk is still present.[3]
-
Inaccessible Amine Groups: The target amine groups on your protein may be buried within the protein's structure, making them inaccessible to the linker.[4] This is a form of steric hindrance that can limit the degree of labeling.[5]
Part 2: Issues with Aldehyde Reaction (Reductive Amination)
Q2: The first step (PFP ester reaction) was successful, but the second step (reductive amination) has a poor yield. What should I check?
A2: Reductive amination is a two-part process: (1) formation of a Schiff base (imine) between the aldehyde and an amine on the payload molecule, and (2) reduction of the imine to a stable secondary amine bond.[6] Problems can arise in either part.
-
Inefficient Imine Formation:
-
Incorrect pH: Imine formation is typically most efficient under slightly acidic conditions (pH 4-5).[1][7] This pH facilitates the dehydration step required to form the C=N double bond.[8] At very low pH, the amine nucleophile is protonated and unreactive; at higher pH, the reaction is slow.[1][2][8]
-
Hydrolysis: The imine intermediate can be unstable and susceptible to hydrolysis, especially if not reduced in a timely manner.[1]
-
-
Ineffective Reduction:
-
Wrong Choice of Reducing Agent: The reducing agent must be strong enough to reduce the imine but not so strong that it reduces the starting aldehyde before the imine can form.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred because it is selective for imines over aldehydes and is effective under the mildly acidic conditions used for imine formation.[2] Sodium cyanoborohydride (NaBH₃CN) is also selective but poses safety hazards (HCN production below pH 10).[2][9]
-
Degraded Reducing Agent: Reducing agents like NaBH(OAc)₃ can degrade upon exposure to moisture. Ensure your reagent is fresh and has been stored properly.[1][2]
-
-
Poor Solubility: If any of the reactants (the aldehyde-modified protein, the amine-containing payload, or the reducing agent) have poor solubility in the chosen solvent, the reaction will be slow or incomplete.[1][2] The PEG4 component of the linker is designed to improve water solubility, but this may not be sufficient for very hydrophobic payloads.[10]
Frequently Asked Questions (FAQs)
Q3: How should I store and handle this compound? A: this compound should be stored at -20°C under desiccated conditions to prevent moisture from hydrolyzing the PFP ester.[3][11] When using the reagent, allow it to warm to room temperature before opening the container to prevent condensation. Prepare solutions immediately before use and discard any unused portion of the solution.
Q4: Can I perform the conjugation as a one-pot reaction? A: A one-pot reaction is generally not recommended due to conflicting optimal pH conditions. The PFP ester reaction requires a neutral to slightly basic pH (7.5-8.5), while the subsequent reductive amination is most efficient at a slightly acidic pH (4-5).[1][7][12] A sequential, two-step protocol with buffer exchange or pH adjustment between steps is the most reliable approach.
Q5: My final conjugate appears aggregated. What could be the cause? A: Aggregation can occur if the payload molecule is highly hydrophobic.[10] While the PEG linker enhances hydrophilicity, conjugating multiple hydrophobic molecules to a protein can lead to insolubility and aggregation.[10] Consider using a longer PEG linker if available or reducing the molar excess of the this compound linker to achieve a lower drug-to-antibody ratio (DAR).
Q6: How can I accurately determine my conjugation efficiency? A: Several methods can be used to quantify conjugation efficiency. The choice depends on the molecules involved. Common techniques include:
-
SDS-PAGE: Can show a shift in the molecular weight of a protein after conjugation.
-
Size-Exclusion Chromatography (SEC-HPLC): Can separate the conjugated species from unreacted starting materials.
-
UV/Vis Spectroscopy: If the payload has a distinct absorbance, you can quantify the average number of conjugated molecules (e.g., DAR).
-
Mass Spectrometry: Provides precise mass information to confirm conjugation and determine the distribution of species.
-
Colorimetric Assays: Assays like the CBQCA assay can quantify the number of remaining primary amines on a protein after conjugation to determine the extent of reaction.[13]
Data Presentation
Table 1: pH Optimization for this compound Conjugation Steps
| Reaction Step | Functional Groups Involved | Optimal pH Range | Rationale for Low Efficiency Outside Range |
| PFP Ester Acylation | PFP Ester + Primary Amine (-NH₂) | 7.5 - 8.5 | < 7.0: Amine is protonated (-NH₃⁺), reducing nucleophilicity.[1][2] > 9.0: Increased rate of PFP ester hydrolysis.[14][15] |
| Reductive Amination | Aldehyde (-CHO) + Primary Amine (-NH₂) | 4.0 - 5.5 | < 4.0: Amine is fully protonated and unreactive.[1][2] > 6.0: Slow dehydration step for imine formation.[8] |
Table 2: Comparison of Common Reducing Agents for Aldehyde Conjugation
| Reducing Agent | Abbreviation | Typical Molar Excess | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | 10-20 equivalents | Selective for imines/iminiums; stable in anhydrous solvents; effective at acidic pH.[2] | Moisture-sensitive; can be slower than other agents. |
| Sodium Cyanoborohydride | NaBH₃CN | 10-20 equivalents | Highly selective for imines/iminiums at acidic pH.[9] | Highly toxic (releases HCN gas below pH 10); requires careful handling and disposal.[2] |
| Sodium Borohydride | NaBH₄ | 5-15 equivalents | Inexpensive; effective reducing agent. | Can reduce the starting aldehyde, leading to lower yields; less effective at acidic pH.[1][16][17] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of a Payload to an Antibody
This protocol provides a general method for conjugating an amine-containing payload to an antibody using this compound. Optimization may be required.
Step 1: Reaction of this compound with Antibody Lysine Residues
-
Buffer Exchange: Prepare the antibody in a non-nucleophilic buffer (e.g., 1x PBS, pH 7.8). A typical concentration is 5-10 mg/mL.
-
Reagent Preparation: Allow this compound to warm to room temperature. Dissolve it in a dry, water-miscible organic solvent (e.g., DMSO) to a concentration of 10-20 mM immediately before use.
-
Conjugation: Add a 5-10 molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound linker using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis, exchanging the buffer to one suitable for the next step (e.g., 100 mM MES buffer, pH 5.0).
Step 2: Reductive Amination with Amine-Containing Payload
-
Payload Preparation: Dissolve the amine-containing payload molecule in an appropriate solvent (e.g., the same MES buffer or DMSO).
-
Conjugation: Add a 10-20 molar excess of the payload solution to the purified aldehyde-activated antibody from Step 1.
-
Reducing Agent Preparation: Immediately before use, dissolve Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a dry organic solvent like DMSO or DMF.
-
Reduction: Add a 15-20 molar excess of the NaBH(OAc)₃ solution to the antibody-payload mixture.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching & Purification: Quench the reaction by adding a buffer that can react with any remaining aldehydes (e.g., 100 mM Tris buffer). Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another appropriate chromatography method to remove excess payload and reducing agent.
Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy
This protocol assumes the conjugated payload has a unique UV-Vis absorbance wavelength that the antibody and linker do not share.
-
Measure Spectra: Obtain the UV-Vis absorbance spectra of the final purified conjugate.
-
Measure Protein Concentration: Determine the concentration of the antibody in the conjugate solution using its absorbance at 280 nm (A₂₈₀). Correct this value for any absorbance from the payload at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀(conjugate) - (Aₘₐₓ(payload) × CF)
-
Where CF is the correction factor (A₂₈₀ / Aₘₐₓ of the free payload).
-
Antibody Conc. (M) = Corrected A₂₈₀ / ε₂₈₀(antibody)
-
-
Measure Payload Concentration: Determine the concentration of the payload using its maximum absorbance wavelength (Aₘₐₓ).
-
Payload Conc. (M) = Aₘₐₓ(conjugate) / εₘₐₓ(payload)
-
-
Calculate Ratio: The average conjugation efficiency, or drug-to-antibody ratio (DAR), is the molar ratio of the payload to the antibody.
-
DAR = Payload Conc. (M) / Antibody Conc. (M)
-
Visualizations
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Logical troubleshooting guide for low conjugation efficiency.
Caption: Simplified reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 4. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. adcreview.com [adcreview.com]
- 11. This compound|1324007-10-4|MSDS [dcchemicals.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
Hydrolysis of ALD-PEG4-OPFP PFP ester side reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALD-PEG4-OPFP PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound PFP ester?
A1: The primary reaction of the pentafluorophenyl (PFP) ester moiety is a nucleophilic acyl substitution with primary and secondary amines to form a stable amide bond. This is a common method for conjugating the PEG linker to proteins, peptides, or other biomolecules containing accessible amine groups.[1]
Q2: What is the main side reaction of the PFP ester group?
A2: The main side reaction is the hydrolysis of the PFP ester to the corresponding carboxylic acid, which is unreactive towards amines.[1] The rate of this hydrolysis reaction increases with increasing pH.[1]
Q3: How stable is the PFP ester to hydrolysis compared to an NHS ester?
Q4: What are the potential side reactions of the aldehyde group in this compound?
A4: The aldehyde group can react with primary amines to form an imine (Schiff base). This reaction is reversible and its rate is pH-dependent, with an optimal pH of around 5.[4][5] Under the typical pH conditions for PFP ester conjugation (pH 7.2-8.5), the formation of imines is generally less favorable.[4]
Q5: What is the optimal pH for conjugation reactions with this compound?
A5: The optimal pH range for the reaction of the PFP ester with primary amines is between 7.2 and 8.5.[1][6] In this range, the amine nucleophile is sufficiently deprotonated and reactive, while the rate of PFP ester hydrolysis remains manageable.
Q6: How should I store this compound?
A6: this compound is moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[1]
Q7: Can I prepare stock solutions of this compound?
A7: It is not recommended to prepare and store stock solutions of this compound.[1] Due to its susceptibility to hydrolysis, solutions should be prepared immediately before use.
Q8: What solvents should I use to dissolve this compound?
A8: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for dissolving this compound before adding it to the aqueous reaction mixture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolyzed this compound: The PFP ester has been hydrolyzed due to improper storage or handling. | 1. Ensure the reagent is stored at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the solution immediately before use.[1] |
| 2. Suboptimal pH: The reaction pH is too low, leading to protonation of the amine and reduced nucleophilicity. | 2. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][6] | |
| 3. Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1] | |
| 4. Insufficient Mixing: The this compound, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | 4. Add the this compound solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results | 1. Degraded this compound: The quality of the reagent may vary between batches or due to improper storage. | 1. Always store the reagent properly. It is good practice to qualify a new batch with a small-scale control reaction.[1] |
| Presence of Unexpected Byproducts | 1. Side reaction of the aldehyde: The aldehyde group may have reacted with primary amines in your sample to form imines. | 1. Analyze the reaction mixture by mass spectrometry to identify the byproducts. If imine formation is significant, consider performing the reaction at a slightly lower pH within the recommended range, or using a very large excess of the amine-containing biomolecule. |
| 2. Reaction with non-primary amines: The PFP ester may have reacted with other nucleophilic groups on the biomolecule. | 2. While less reactive than primary amines, other nucleophiles can sometimes react. Characterize the conjugate thoroughly using techniques like mass spectrometry and peptide mapping. | |
| Loss of Product During Workup | 1. Hydrolysis during aqueous workup: The PFP ester can be unstable under aqueous basic conditions used during extraction. | 1. If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider using a non-aqueous workup or purification method like silica gel chromatography if the product is stable under those conditions.[1] |
Quantitative Data
Table 1: Comparative Stability of PFP Ester vs. NHS Ester
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [1] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Solution (pH 7) | ~7 hours | [7] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Solution (pH 8) | Minutes | [2][3] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Solution (pH 9) | Minutes | [7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted this compound and byproducts.[1]
Protocol 2: Monitoring this compound Hydrolysis by HPLC
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the samples by HPLC, monitoring the disappearance of the this compound peak and the appearance of the hydrolyzed carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the this compound concentration versus time.[1]
Visualizations
Caption: Desired aminolysis vs. side reaction of this compound.
References
How to prevent aggregation during ALD-PEG4-OPFP conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to aggregation during ALD-PEG4-OPFP conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] Its structure consists of three key components:
-
ALD (Aldehyde): A benzaldehyde group that reacts specifically with aminooxy or hydrazide moieties to form a stable oxime or hydrazone bond, respectively.[2][3][4]
-
PEG4 (Polyethylene Glycol): A hydrophilic 4-unit polyethylene glycol spacer that increases the water solubility of the linker and the final conjugate, which can help mitigate aggregation.[2][5]
-
OPFP (Pentafluorophenyl Ester): A highly reactive active ester that couples with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[6] PFP esters are generally more resistant to hydrolysis in aqueous buffers compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[7][8][9]
The linker allows for the sequential and controlled conjugation of two different molecules.
Q2: What are the most common causes of protein aggregation during this compound conjugation?
Protein aggregation during this process can stem from several factors:
-
Increased Hydrophobicity: While the PEG4 spacer is hydrophilic, the benzaldehyde and PFP ester moieties are hydrophobic.[10] Covalently attaching multiple linker molecules to the protein surface can create nonpolar patches, promoting intermolecular hydrophobic interactions that lead to aggregation.[11]
-
Over-labeling: A high degree of labeling, caused by using a large molar excess of the linker, can significantly alter the protein's surface charge and isoelectric point (pI).[12][13] This disruption of the protein's natural physicochemical properties can reduce its solubility and lead to aggregation.
-
Sub-optimal Reaction Conditions:
-
pH: The reaction is most efficient at a pH of 7.2-8.5 for the PFP ester-amine reaction.[7] However, some proteins may be unstable or prone to aggregation at the higher end of this range.[12]
-
Protein Concentration: High protein concentrations increase the proximity of protein molecules, raising the likelihood of intermolecular interactions and aggregation.[13][14]
-
-
Poor Reagent Solubility and Handling: this compound has limited aqueous solubility and is typically dissolved in an organic co-solvent like DMSO or DMF.[2] Adding this solution too quickly or adding the solid reagent directly to the buffer can cause precipitation and localized high concentrations, leading to uncontrolled reactions and aggregation.[12]
Q3: How can I detect and quantify protein aggregation?
Aggregation can be detected both qualitatively and quantitatively:
-
Visual Inspection: Severe aggregation is often visible as cloudiness, turbidity, or the formation of precipitates in the reaction tube.[13]
-
Size-Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and higher-order soluble aggregates based on their size.[10][13] An increase in peaks eluting earlier than the monomer peak indicates aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of even small amounts of soluble aggregates.[10]
Troubleshooting Guide for Aggregation
Issue 1: Visible precipitate or turbidity forms during or immediately after adding the this compound reagent.
This indicates rapid and significant protein aggregation or reagent precipitation.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | The this compound reagent was not fully dissolved or precipitated upon addition to the aqueous buffer.[12] |
| Localized High Reagent Concentration | The reagent was added too quickly, causing uncontrolled reactions at the point of addition.[12] |
| Sub-optimal Buffer Conditions | The protein is unstable in the chosen reaction buffer, pH, or ionic strength.[11] |
Issue 2: No visible precipitate, but downstream analysis (e.g., SEC, DLS) shows soluble aggregates and low monomer yield.
This suggests a more subtle aggregation process is occurring throughout the reaction.
| Potential Cause | Recommended Solution |
| Over-labeling of the Protein | A high molar ratio of linker-to-protein is altering the protein's surface properties, reducing solubility.[13] |
| High Protein Concentration | The proximity of protein molecules is promoting intermolecular interactions.[13][14] |
| Unfavorable Reaction Kinetics | The reaction temperature is too high, promoting both the conjugation and protein unfolding/aggregation.[13][15] |
Data Presentation: Optimizing Reaction Parameters
To minimize aggregation, systematically optimize the key reaction parameters. Use a design of experiments (DoE) approach with small-scale reactions to screen conditions efficiently.
Table 1: Recommended Starting Points and Optimization Strategies for Reaction Parameters
| Parameter | Recommended Starting Range | Optimization Strategy to Reduce Aggregation |
|---|---|---|
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Perform a titration from a lower ratio (e.g., 2:1) to a higher one to find the optimal degree of labeling without causing aggregation.[12] |
| Protein Concentration | 1 - 5 mg/mL | Start with a lower concentration (e.g., 1-2 mg/mL) to reduce intermolecular interactions.[10][13] |
| pH | 7.2 - 8.5 | Test a range of pH values. If the protein is unstable at pH > 8.0, perform the reaction closer to physiological pH (7.2-7.4), possibly for a longer duration.[12] |
| Temperature | 4°C to 25°C (Room Temp) | Conduct the reaction at 4°C. This slows the reaction rate but often significantly reduces aggregation kinetics.[13][15] |
| Incubation Time | 1 - 4 hours | Optimize the reaction time alongside the molar ratio. A shorter time may be sufficient at higher molar ratios or temperatures. |
| Co-solvent (DMSO/DMF) | 5 - 10% (v/v) | Keep the final concentration of the organic co-solvent as low as possible (typically ≤10%) to avoid protein denaturation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for conjugating the PFP ester moiety of the linker to primary amines on a protein.
-
Protein Preparation:
-
Dialyze the protein stock into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2-8.0.
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., starting with a 5-fold excess) of the dissolved this compound linker to the protein solution.
-
Crucially, add the linker solution dropwise while gently stirring or vortexing the protein solution to prevent localized precipitation. [12]
-
Incubate the reaction for 2-4 hours at 4°C or for 1-2 hours at room temperature, with gentle mixing.[7]
-
-
Purification:
-
Following incubation, immediately purify the conjugate from unreacted linker and any aggregates.
-
Size-Exclusion Chromatography (SEC) or a desalting column are highly effective for this purpose.[13]
-
-
Characterization:
Protocol 2: Screening for Stabilizing Additives
If aggregation persists after optimizing the primary reaction conditions, the addition of stabilizing excipients to the reaction buffer can be beneficial.
-
Prepare Stock Solutions: Create concentrated stock solutions of various stabilizers (see Table 2).
-
Set Up Screening Reactions: Prepare a series of small-scale conjugation reactions as described in Protocol 1. To each reaction, add a different stabilizing excipient at its recommended concentration. Include a control reaction with no additive.
-
Incubate and Analyze: Incubate all reactions under the same conditions. Analyze the output from each reaction using SEC to compare the percentage of monomer, dimer, and high-molecular-weight aggregates.
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
|---|---|---|
| L-Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions by binding to charged and hydrophobic patches.[15][17] |
| Sucrose / Trehalose | 5 - 10% (w/v) | Acts as an osmolyte, promoting preferential exclusion and stabilizing the protein's native structure.[17] |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure.[15] |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface tension and can prevent surface-induced aggregation.[14][17] |
Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: Sequential reaction scheme for this compound conjugation.
References
- 1. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 2. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 3. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 4. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting non-specific binding with ALD-PEG4-OPFP
Welcome to the technical support center for ALD-PEG4-OPFP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker containing a four-unit polyethylene glycol (PEG) spacer.[1][2] It features two distinct reactive groups:
-
An Aldehyde (ALD) group: This group reacts specifically with aminooxy-containing molecules to form a stable oxime bond.[3]
-
A Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues in proteins). PFP esters are known for being less susceptible to hydrolysis compared to other active esters like NHS esters.[3]
The PEG4 linker provides a hydrophilic spacer that can help to improve the solubility and stability of the resulting conjugate and reduce non-specific binding.[4][5][6]
Q2: I am observing high background signal in my assay, suggesting non-specific binding. What are the potential causes when using this compound?
High background signal is a common issue that can often be attributed to several factors:
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on your substrate (e.g., a multi-well plate, membrane, or bead surface) is a primary cause.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of your reaction and washing buffers can significantly influence non-specific interactions.
-
Excess Reagent Concentration: Using too high a concentration of this compound or your detection molecule can lead to increased non-specific binding.
-
Hydrophobic Interactions: The intrinsic properties of your target molecule or substrate may promote non-specific hydrophobic interactions.
-
Issues with Aldehyde Reactivity: The aldehyde group, while specific for aminooxy groups, can under certain conditions exhibit low-level reactivity towards other nucleophiles, or the target surface itself may have reactive aldehyde-like groups.
Q3: How can I reduce non-specific binding when using this compound?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Blocking Steps: Experiment with different blocking agents and incubation times. Common blocking agents include Bovine Serum Albumin (BSA), casein, and commercially available protein-free blocking buffers.
-
Adjust Buffer Composition:
-
pH: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry. For the PFP ester reaction with amines, a pH range of 7.5-8.5 is generally recommended.
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your washing buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.
-
Additives: Including non-ionic detergents like Tween-20 or Triton X-100 in your washing buffers can reduce hydrophobic interactions.
-
-
Titrate Reagent Concentrations: Perform a concentration titration for both this compound and your binding partner to find the optimal balance between specific signal and background.
-
Include Control Experiments: Always run appropriate controls to identify the source of the non-specific binding. This includes a "no this compound" control and a "no target" control.
Troubleshooting Guides
Guide 1: High Background in a Plate-Based Immunoassay
This guide outlines a systematic approach to troubleshooting high background in a plate-based assay where a capture antibody is first immobilized, followed by the target antigen, and then a detection molecule conjugated using this compound.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background signals.
Detailed Methodologies:
-
Optimize Blocking Step:
-
Protocol:
-
Prepare solutions of different blocking agents (e.g., 1% BSA, 3% BSA, 1% Casein, Protein-Free Blocking Buffer).
-
Coat wells with your capture antibody as usual.
-
After washing, add the different blocking solutions to separate wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your assay protocol.
-
Compare the background signal across the different blocking conditions.
-
-
-
Adjust Washing Buffer:
-
Protocol:
-
Prepare a series of washing buffers with varying compositions.
-
Buffer A (Control): Your standard washing buffer (e.g., PBS).
-
Buffer B (Detergent): PBS + 0.05% Tween-20.
-
Buffer C (High Salt): PBS + 0.5 M NaCl + 0.05% Tween-20.
-
After the incubation with the this compound conjugated molecule, wash the wells with each of these buffers.
-
Evaluate the impact on the signal-to-noise ratio.
-
-
-
Titrate Reagent Concentrations:
-
Protocol:
-
Perform a checkerboard titration. Prepare serial dilutions of your this compound-conjugated detection molecule.
-
Test each dilution against a constant concentration of your target antigen.
-
Identify the lowest concentration of the conjugated molecule that still provides a robust specific signal while minimizing the background.
-
-
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Blocking Agent | 1% BSA in PBS | 3% BSA in PBS | 1% Casein in TBS | Protein-Free Buffer |
| Washing Buffer | PBS | PBS + 0.05% Tween-20 | PBS + 0.5M NaCl | PBS + 0.5M NaCl + 0.05% Tween-20 |
| [Conjugate] | 10 µg/mL | 5 µg/mL | 2 µg/mL | 1 µg/mL |
Guide 2: Understanding the Reaction Mechanism and Potential Side Reactions
A clear understanding of the intended reaction and potential side reactions can aid in troubleshooting.
Reaction Pathway of this compound
Caption: The two-step reaction mechanism of this compound.
Potential Causes of Non-Specific Binding Visualized
Caption: Potential modes of non-specific binding to a surface.
References
- 1. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
ALD-PEG4-OPFP solubility issues in aqueous buffers
Technical Support Center: ALD-PEG4-OPFP
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in aqueous buffers. It is intended for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It consists of three key components:
-
ALD (Aldehyde): A functional group that reacts with primary amines (like the N-terminus of a protein or lysine residues) or with hydrazide and aminooxy groups to form a stable bond after a reduction step.[3][4][5]
-
PEG4 (Polyethylene Glycol): A short, hydrophilic 4-unit polyethylene glycol spacer. The PEG chain enhances the solubility of the molecule in aqueous media and provides flexibility.[6][7]
-
OPFP (Pentafluorophenyl Ester): A highly reactive ester used for coupling with primary amine groups to form a stable amide bond. OPFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[8][9][10]
Q2: Is this compound soluble in aqueous buffers like PBS?
Direct solubility in aqueous buffers can be limited. Many similar PEGylated reagents with active ester groups are not readily soluble in aqueous solutions alone and require initial dissolution in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][10][11] After creating a concentrated stock solution in the organic solvent, it can then be added to the aqueous reaction buffer.
Q3: Why is my this compound precipitating when I add it to my aqueous buffer?
Precipitation upon addition to an aqueous buffer is a common issue and can be caused by several factors:
-
Low Aqueous Solubility: The molecule, despite the hydrophilic PEG chain, may have overall poor solubility directly in your buffer system.
-
High Final Concentration of Organic Solvent: While an organic solvent is needed to create a stock solution, its final concentration in the aqueous buffer should typically be kept low (e.g., <10%) to avoid protein denaturation or precipitation of buffer salts.[11]
-
Buffer Composition: The type, concentration, and pH of the buffer can significantly impact the solubility of the reagent.
Q4: Can the OPFP ester hydrolyze in my buffer? What are the consequences?
Yes, the OPFP ester can hydrolyze in aqueous solutions, although it is more stable than many other active esters.[9][10] The rate of hydrolysis increases with higher pH.[12] Hydrolysis converts the OPFP ester into a carboxylic acid. This has two main consequences:
-
Inactivation: The hydrolyzed linker will no longer react with the target amine groups on your biomolecule.
-
Solubility Change: The resulting aldehyde-PEG-acid may have different solubility characteristics, which could lead to it precipitating out of solution.
Q5: Which buffers should I avoid when using this compound?
Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the OPFP ester.[10][13] Common examples include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES for your conjugation reaction.[10][14]
Troubleshooting Guide for Solubility Issues
Problem 1: The this compound powder is difficult to dissolve.
-
Cause: The reagent has limited solubility directly in aqueous buffers.
-
Solution: Do not attempt to dissolve the powder directly in your aqueous reaction buffer. First, create a concentrated stock solution in a high-purity, anhydrous water-miscible organic solvent.
-
Recommended Solvents for Stock Solution
Solvent Notes DMSO (Dimethylsulfoxide) Recommended for creating stock solutions.[8][10] DMF (Dimethylformamide) A good alternative to DMSO.[8][10] Ensure it is a high-purity, amine-free grade.[12] | DCM (Dichloromethane) | Mentioned as a solvent for similar compounds, but less common for bioconjugation buffers.[8] |
Problem 2: The solution becomes cloudy or forms a precipitate after adding the stock solution to the aqueous buffer.
-
Cause A: Localized High Concentration. Adding the stock solution too quickly can create localized areas of high concentration, causing the reagent to precipitate before it can disperse.
-
Solution: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even mixing.
-
-
Cause B: Final Organic Solvent Concentration is Too High. A high percentage of organic solvent in the final reaction mixture can reduce the solubility of buffer salts or the target biomolecule.
-
Solution: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous reaction buffer below 10%.[11] If a higher concentration of the linker is needed, you may need to optimize your reaction conditions or test different buffer compositions.
-
-
Cause C: Buffer Incompatibility. The pH or composition of your buffer may not be optimal.
-
Solution:
-
Check the pH: For reactions with amines, a pH of 7-9 is typical. However, for OPFP ester stability, it's best to work in the lower end of this range (pH 7.2-7.5) to minimize hydrolysis.[11]
-
Test Different Buffers: If precipitation persists, try alternative non-amine buffers like HEPES or borate buffer.[14]
-
-
Problem 3: The conjugation reaction is inefficient or fails, suggesting the linker is not soluble/active.
-
Cause: Hydrolysis of the OPFP Ester. The OPFP ester may have hydrolyzed before it could react with your target molecule, rendering it inactive. This is more likely if the stock solution was prepared long in advance or if the reaction pH is too high.
-
Solution:
-
Prepare Fresh: Always prepare the stock solution of this compound immediately before use. Do not store it in solution, as the OPFP ester is moisture-sensitive.[10][15]
-
Optimize pH: Conduct the reaction at the lowest possible pH that still allows for efficient amine acylation (typically pH 7.2-7.5).
-
Equilibrate to Room Temperature: Before opening the vial of the lyophilized powder, allow it to equilibrate to room temperature to prevent moisture condensation.[10][15]
-
-
-
OPFP Ester Stability Comparison
Active Ester Relative Hydrolysis Rate in Aqueous Buffer Notes OPFP Low More stable than NHS esters, allowing for more efficient reactions.[9][10] | NHS | High | Hydrolyzes rapidly, especially at pH > 8 (half-life of minutes).[12] |
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolving and Using this compound
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]
-
Prepare Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Reaction Buffer: Prepare your biomolecule (e.g., protein, antibody) in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Add Linker to Reaction: While vigorously vortexing the biomolecule solution, add the calculated volume of the this compound stock solution dropwise. Ensure the final concentration of DMSO is below 10%.
-
Incubate: Allow the reaction to proceed for the desired time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Quench and Purify: Quench any unreacted OPFP esters by adding an amine-containing buffer like Tris. Purify the conjugate using standard methods such as dialysis or size-exclusion chromatography to remove excess linker and byproducts.[11][15]
Visual Guides
Caption: Recommended workflow for using this compound.
Caption: Troubleshooting flowchart for solubility and reactivity issues.
References
- 1. This compound|CAS 1324007-10-4|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]
- 8. Ald-Ph-PEG4-PFP, 1324007-10-4 | BroadPharm [broadpharm.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Removal of unreacted ALD-PEG4-OPFP from reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted ALD-PEG4-OPFP from a reaction mixture after conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the first step I should take after my PEGylation reaction is complete?
Before any purification, it is crucial to quench the reaction to deactivate any remaining reactive pentafluorophenyl (PFP) esters.[1] This prevents the unreacted PEG linker from reacting with your purification matrix (e.g., an amine-functionalized resin) or modifying your product further. Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to the reaction mixture.[1][2]
Q2: How do I remove the unreacted this compound? What are my main options?
Several standard biochemical techniques can effectively separate your PEGylated product from the small, unreacted PEG linker. The most common methods are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size in solution.[][4] This is highly effective for removing small molecules like the unreacted PEG linker from much larger protein conjugates.[][5]
-
Dialysis: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to remove small molecules from a sample containing larger macromolecules.[2][6]
-
Precipitation: Involves adding a reagent (e.g., cold acetone) to cause the larger protein conjugate to precipitate, leaving the smaller, soluble PEG linker in the supernatant.[7]
-
Ion Exchange Chromatography (IEX): Separates molecules based on net charge. Since PEGylation can shield surface charges on a protein, this technique can be used to separate the PEGylated product from the un-PEGylated native protein.[][4][8] It can also remove the free PEG linker.[8]
Q3: Which purification method is best for my experiment?
The optimal method depends on the molecular weight of your target molecule, the reaction scale, available equipment, and the required purity. The decision tree below can help guide your selection. Size-based methods like SEC and dialysis are generally the most straightforward and widely used for this purpose.[2][5]
Q4: How can I confirm that the unreacted PEG linker has been successfully removed?
Analytical techniques are essential to verify purity. High-Performance Liquid Chromatography (HPLC), particularly with both UV and Refractive Index (RI) detectors, is a powerful method.[9] The PEGylated protein can be monitored by UV absorbance (e.g., at 280 nm), while the unreacted PEG linker, which may lack a strong chromophore, can be detected by RI.[9] SDS-PAGE analysis can also show a clear shift in molecular weight for the PEGylated product compared to the unmodified protein.[4]
Q5: What are the key parameters for successful purification by Size Exclusion Chromatography (SEC)?
Success with SEC relies on selecting a column with an appropriate fractionation range that can resolve your large PEGylated product from the small (MW < 1 kDa) unreacted this compound. Ensure the column is properly equilibrated with a suitable, non-amine-containing buffer (e.g., PBS, pH 7.2-7.4).[5] The sample volume should typically be less than 5% of the total column volume for optimal resolution.
Q6: What is the appropriate Molecular Weight Cut-Off (MWCO) for a dialysis membrane?
To retain your PEGylated product while allowing the unreacted PEG linker to diffuse out, choose a dialysis membrane with an MWCO that is significantly larger than the PEG linker but at least 3-5 times smaller than your target macromolecule. For example, if you have a 50 kDa protein, a 10-12 kDa MWCO membrane would be suitable for removing the small this compound linker.[6][10]
Purification Method Selection Workflow
The following diagram provides a logical workflow to help you select the most appropriate purification strategy for your experiment.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
The table below summarizes the primary methods for removing unreacted PEG linkers, highlighting their advantages and disadvantages.
| Method | Principle | Pros | Cons | Typical Scale |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[] | High resolution, reproducible, can be automated (HPLC/FPLC). Efficiently removes small molecules.[][4] | Can lead to sample dilution. Limited sample loading capacity. | Analytical to preparative (mg to g). |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[6] | Simple, requires minimal hands-on time, gentle on proteins. Good for buffer exchange.[2][5] | Slow (can take hours to days), significant increase in sample volume, may not be 100% efficient. | Lab scale (µg to g). |
| Precipitation (e.g., with Acetone) | Altering solvent conditions to reduce the solubility of the protein, causing it to precipitate.[11] | Concentrates the protein sample, removes many types of small molecule contaminants.[7] | Risk of protein denaturation and irreversible aggregation, potential for product loss during pelleting and washing.[7] | Lab scale (mg to g). |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[] | High capacity, can separate based on the degree of PEGylation, not just size.[4][8] | Requires charge differences between product and impurities, method development can be more complex. | Analytical to process (mg to kg). |
Detailed Experimental Protocols
Protocol 1: Quenching the PEGylation Reaction
This step is critical to stop the reaction and deactivate excess reactive PFP esters before purification.
-
Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl or Glycine, pH 8.0.
-
Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature with gentle stirring.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification using one of the methods below.
Protocol 2: Purification by Size Exclusion Chromatography (Gel Filtration)
This method is highly effective for separating the large PEGylated conjugate from the small unreacted PEG linker.[2][5]
-
Column Selection: Choose a desalting column (e.g., G-25) or a higher-resolution SEC column suitable for the size of your PEGylated product.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2.
-
Sample Loading: Apply the quenched reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 5% of the column's total volume.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated product will elute first in the void volume or early fractions, while the smaller unreacted PEG linker and quenching agent will be retained longer and elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm for proteins) to identify and pool the fractions containing the purified product.
Protocol 3: Purification by Dialysis
This technique is a simple and gentle way to remove small molecule contaminants.[2]
-
Membrane Selection: Choose a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is well below the molecular weight of your PEGylated product (e.g., a 10 kDa MWCO for a >50 kDa product).[6]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the quenched reaction mixture into the dialysis bag/cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed bag/cassette into a large beaker containing the desired amine-free buffer (e.g., PBS). The volume of the dialysis buffer should be at least 200 times the sample volume. Stir the buffer gently with a stir bar.
-
Buffer Changes: Perform the dialysis at 4°C. For efficient removal, change the dialysis buffer 2-3 times over 24-48 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis bag/cassette. The sample will be purified of the unreacted PEG linker and quenching agent and will be in the new dialysis buffer.
Protocol 4: Purification by Acetone Precipitation
This method is useful for concentrating the protein sample while removing highly soluble contaminants.[7]
-
Pre-chill Acetone: Cool the required volume of pure acetone to -20°C.
-
Add Acetone: Place your quenched reaction sample in an acetone-compatible tube. Add 4 times the sample volume of cold (-20°C) acetone to the tube.
-
Incubate: Vortex the tube briefly and incubate the mixture for 60 minutes at -20°C to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube for 10-15 minutes at 13,000-15,000 x g to pellet the precipitated protein.
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the unreacted PEG linker.
-
Wash Pellet (Optional): Add a small volume of cold acetone to wash the pellet, centrifuge again, and discard the supernatant. This can improve purity but may also lead to sample loss.
-
Dry Pellet: Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry, as this can make re-solubilization difficult.
-
Re-solubilize: Re-dissolve the protein pellet in a suitable buffer compatible with your downstream application.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. A Porphyrin-PEG Polymer with Rapid Renal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
Technical Support Center: ALD-PEG4-OPFP Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ALD-PEG4-OPFP for bioconjugation. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges related to reaction pH and optimize conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they react with?
This compound is a heterobifunctional crosslinker. It contains two distinct reactive moieties:
-
An aldehyde (ALD) group, which specifically reacts with aminooxy groups to form a stable oxime linkage.
-
A pentafluorophenyl (PFP) ester (OPFP) , which reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.
Q2: What is the optimal pH for the aldehyde-aminooxy reaction (oxime ligation)?
The formation of an oxime bond is pH-dependent. The optimal pH for this reaction is typically in the acidic range of 4.5 to 5.5 .[1][2] This is because the reaction mechanism requires a balance: the amine of the aminooxy group needs to be sufficiently nucleophilic (favored at higher pH), while the hemiaminal intermediate requires acid catalysis for dehydration to form the oxime (favored at lower pH).[1][3]
Q3: Can the oxime ligation be performed at neutral pH?
Yes, but the reaction rate is significantly slower at neutral pH (around 7.0) compared to the optimal acidic pH.[1][4][5] To enhance the reaction rate at physiological pH, the use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), is highly recommended.[1][4][6][7] These catalysts can increase the reaction rate by up to 120-fold.[4][6]
Q4: What is the optimal pH for the PFP ester-amine reaction?
For the reaction between the PFP ester and a primary amine, a pH range of 7.2 to 8.5 is generally considered optimal.[8] In this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, leading to efficient amide bond formation.
Q5: What happens if the pH is too high for the PFP ester reaction?
While a slightly basic pH is required to deprotonate the amine, a pH above 8.5 can significantly increase the rate of hydrolysis of the PFP ester.[8] This competing hydrolysis reaction will consume the PFP ester, reducing the overall efficiency of the desired conjugation reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency (General) | Incorrect pH for one or both reaction steps. | Verify the pH of your reaction buffers. Use a calibrated pH meter. Optimize the pH for each specific conjugation step as outlined in the protocols below. |
| Degradation of the this compound reagent. | This compound is moisture-sensitive, especially the PFP ester.[8] Store the reagent at -20°C with a desiccant. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8] | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles when performing the PFP ester conjugation. Use buffers like PBS or borate buffer.[9][10] | |
| Low Yield in Oxime Ligation Step (Aldehyde Reaction) | Reaction pH is not optimal (too high or too low). | Adjust the reaction buffer to a pH between 4.5 and 5.5 for uncatalyzed reactions. |
| Slow reaction rate at neutral pH. | If the reaction must be performed at neutral pH, add a catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM) to the reaction mixture.[1][4][6] | |
| Low Yield in Amide Coupling Step (PFP Ester Reaction) | pH is too low, resulting in protonated (non-nucleophilic) amines. | Increase the pH of the reaction buffer to the 7.2-8.5 range to ensure the primary amines on your target molecule are deprotonated.[8] |
| Hydrolysis of the PFP ester due to high pH or prolonged reaction in aqueous buffer. | Perform the reaction within the optimal pH range of 7.2-8.5. Avoid unnecessarily long incubation times. Prepare the PFP ester solution just before adding it to the reaction. | |
| The target protein has few accessible primary amines. | Consider alternative conjugation strategies if the number of accessible primary amines is limited. |
Quantitative Data
Table 1: Effect of pH on Oxime Ligation Rate
| pH | Catalyst | Relative Reaction Rate | Reference |
| 4.5 | Aniline (100 mM) | ~400-fold increase | [1] |
| 7.0 | None | Baseline (Slow) | [1][5] |
| 7.0 | Aniline | Up to 40-fold increase | [1][5] |
| 7.0 | p-phenylenediamine (10 mM) | ~120-fold increase | [4][6] |
Table 2: Recommended pH for Different Conjugation Chemistries
| Reactive Group 1 | Reactive Group 2 | Optimal pH | Key Considerations |
| Aldehyde | Aminooxy | 4.5 - 5.5 | Balances amine nucleophilicity and acid-catalyzed dehydration.[1][2][3] |
| PFP Ester | Primary Amine | 7.2 - 8.5 | Ensures deprotonated amine for nucleophilic attack while minimizing ester hydrolysis.[8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Aminooxy-Molecule and an Amine-Containing Protein
This protocol assumes the first step is the reaction of the aldehyde on this compound with an aminooxy-modified molecule, followed by the reaction of the PFP ester with a protein.
Step 1: Oxime Ligation (Aldehyde + Aminooxy-Molecule)
-
Buffer Preparation: Prepare a reaction buffer, such as 100 mM MES or sodium acetate, at pH 4.5-5.5.
-
Reagent Preparation:
-
Dissolve your aminooxy-containing molecule in the reaction buffer.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Reaction:
-
Add the this compound stock solution to the solution of the aminooxy-containing molecule. A 1.5 to 5-fold molar excess of the linker is typically recommended.
-
Incubate at room temperature for 2-4 hours.
-
-
Purification (Optional but Recommended): Remove excess unreacted this compound by dialysis, size-exclusion chromatography, or other appropriate methods to prevent interference in the next step.
Step 2: Amide Coupling (PFP Ester + Amine-Containing Protein)
-
Buffer Exchange: Transfer the product from Step 1 into an amine-free buffer, such as PBS (phosphate-buffered saline), at pH 7.2-7.5.
-
Protein Preparation: Ensure the protein solution is also in an amine-free buffer at pH 7.2-7.5.
-
Reaction:
-
Add the activated molecule from Step 1 to the protein solution. Use a 10 to 20-fold molar excess of the activated molecule over the protein.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Quench any unreacted PFP esters by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.
Visualizations
Caption: Two-step conjugation workflow using this compound.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The optimum pH for carrying out the reaction of al [prepp.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Scaling Up ALD-PEG4-OPFP Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ALD-PEG4-OPFP conjugation reactions, particularly when scaling up their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two different reactive groups: an amine-reactive pentafluorophenyl (PFP) ester and an aldehyde group. These reactive ends are separated by a 4-unit polyethylene glycol (PEG) spacer. Its primary use is in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker to connect a cytotoxic drug to an antibody.[1]
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
PFP esters offer greater resistance to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3][4] This increased stability leads to more efficient and reproducible conjugation reactions, as less of the reactive ester is consumed by competing hydrolysis.[2][4]
Q3: What is the function of the PEG4 spacer in the this compound linker?
The polyethylene glycol (PEG) spacer provides several benefits in bioconjugation:
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic molecules.[5]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic sites on a molecule.[5]
-
Enhanced Stability: The PEG linker can protect the conjugated molecule from enzymatic degradation.[5][6]
-
Flexibility: It acts as a flexible spacer, which can minimize steric hindrance between the conjugated molecules.[5]
Q4: What chemistries can be used to react with the aldehyde group on the linker?
The aldehyde group is reactive towards nucleophilic primary amines, hydrazides, and aminooxy groups. A common strategy is reductive amination, where the aldehyde first reacts with a primary amine to form a reversible Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[7]
Troubleshooting Guide
Scaling up conjugation reactions can introduce variability. This guide addresses common issues encountered during this compound conjugation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency (PFP-Amine Reaction) | 1. PFP Ester Hydrolysis: The PFP ester is moisture-sensitive and can hydrolyze to a non-reactive carboxylic acid.[4] | - Equilibrate the this compound reagent to room temperature before opening the vial to prevent moisture condensation.[4] - Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[4][8] Do not prepare stock solutions for long-term storage.[8][9] |
| 2. Incorrect Reaction pH: The optimal pH for the reaction of PFP esters with primary amines is 7.2-8.5.[8] A lower pH can lead to protonation of the amine, making it non-nucleophilic, while a higher pH significantly increases the rate of PFP ester hydrolysis.[8][10] | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[8] | |
| 3. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester.[4][11] | - Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[4][8] If necessary, perform a buffer exchange on your protein solution before starting the reaction.[4] | |
| 4. Insufficient Molar Excess of Linker: Too little linker will result in a low degree of labeling. | - Optimize the molar ratio of this compound to your target molecule. Start with a 10:1 molar excess and titrate as needed.[12] | |
| Low or No Conjugation Efficiency (Aldehyde Reaction) | 1. Aldehyde Hydration: In aqueous solutions, aldehydes can exist in equilibrium with their non-reactive hydrate (gem-diol) form.[13] | - While the equilibrium is inherent, subsequent reaction steps (like imine formation) will drive the equilibrium towards the reactive aldehyde. Ensure downstream reaction conditions are optimal. |
| 2. Incorrect pH for Imine Formation: The formation of an imine (Schiff base) from an aldehyde and a primary amine is most efficient at a slightly acidic pH of 4-5.[14] | - After the initial PFP-amine conjugation and purification of the intermediate, adjust the pH of the reaction mixture to the optimal range for the subsequent aldehyde reaction. | |
| 3. Ineffective Reduction Step (Reductive Amination): The imine bond is reversible. A reducing agent is required to form a stable secondary amine. | - Add a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to the reaction mixture after the initial imine formation.[7] | |
| Protein Aggregation During or After Conjugation | 1. Hydrophobicity: The addition of the linker and payload can increase the hydrophobicity of the protein, leading to aggregation.[15] | - Optimize the degree of labeling; a lower drug-to-antibody ratio (DAR) may be necessary. - Screen different buffer conditions (e.g., pH, ionic strength, excipients) to improve solubility. |
| 2. Inappropriate Solvent Concentration: Using a high concentration of organic solvent (from the linker stock) can denature the protein. | - Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture as low as possible, typically below 10%.[16] | |
| Difficulty in Purifying the Final Conjugate | 1. Inefficient Removal of Unreacted Reagents: Excess linker and payload can interfere with downstream applications. | - Use size-exclusion chromatography (SEC) to separate the larger conjugate from smaller, unreacted molecules.[][18] Dialysis is also an option but may be less efficient.[] |
| 2. Co-elution of Species: The desired conjugate may co-elute with aggregates or unconjugated protein. | - Ion-exchange chromatography (IEX) can separate species based on charge differences introduced by the conjugation.[][20] - Hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RPC) can separate based on hydrophobicity.[][21] |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to an Antibody
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amine-containing payload (e.g., a drug with a primary amine)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer for step 2 (e.g., 100 mM MES, pH 5.0)
-
Desalting columns
Procedure:
Step 1: PFP Ester Reaction with Antibody Amines
-
Preparation: Bring the vial of this compound to room temperature before opening.
-
Reagent Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Reaction Setup: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
Purification: Remove excess, unreacted this compound using a desalting column, exchanging the buffer to the reaction buffer for step 2 (e.g., 100 mM MES, pH 5.0).
Step 2: Reductive Amination with Amine-Payload
-
Payload Addition: Add the amine-containing payload to the purified aldehyde-functionalized antibody from Step 1. Use a molar excess as determined by your optimization experiments.
-
Incubation (Imine Formation): Incubate for 1 hour at room temperature to allow for the formation of the Schiff base.
-
Reduction: Add NaCNBH₃ to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation (Reduction): Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any remaining reactive aldehydes by adding the quenching buffer.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC, IEX, or HIC) to remove unreacted payload, reducing agent, and any aggregates.
Protocol 2: Quality Control using Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity and drug-to-antibody ratio (DAR) of the final conjugate.
Materials:
-
RP-HPLC system with a UV detector
-
C4 or C18 reversed-phase column suitable for proteins
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Purified conjugate sample
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes to elute the conjugate.
-
Detection: Monitor the absorbance at 280 nm (for the antibody) and at the specific wavelength for the conjugated payload if it has a suitable chromophore.
-
Data Analysis: Analyze the resulting chromatogram. Unconjugated antibody will elute earlier than the more hydrophobic conjugated species. The distribution of peaks corresponding to different DAR values can be integrated to determine the average DAR and the purity of the sample.
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation reaction.
Caption: Chemical reaction pathway for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of ALD-PEG4-OPFP and NHS-PEG4 Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), directly influencing its stability, pharmacokinetics, and therapeutic efficacy. The choice between different linker chemistries can significantly impact the performance of an ADC. This guide provides an objective comparison of two prominent PEGylated linkers: the heterobifunctional ALD-PEG4-OPFP linker and the homobifunctional NHS-PEG4 linker, to aid researchers in making informed decisions for their ADC development programs.
Introduction to this compound and NHS-PEG4 Linkers
Both this compound and NHS-PEG4 are popular choices for ADC development due to the inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) spacer. This PEG spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[1][2] However, the key difference lies in their reactive functionalities, which dictate their conjugation strategies and the resulting bond stabilities.
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups. One end features an aldehyde (ALD) group, which selectively reacts with aminooxy or hydrazide groups to form a stable oxime or hydrazone bond, respectively. The other end has a pentafluorophenyl (PFP) ester (OPFP), an amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues on an antibody. This bifunctional nature allows for a controlled, two-step conjugation process.
NHS-PEG4 is a homobifunctional or monofunctional linker. In its common bifunctional form (NHS-PEG4-NHS), it has N-hydroxysuccinimide (NHS) esters on both ends, which react with primary amines to form amide bonds. This is often used for crosslinking or when the payload also presents a primary amine. More commonly in ADC development, a monofunctional version (e.g., mPEG4-NHS) or a heterobifunctional version where the other end is attached to the payload (e.g., Payload-PEG4-NHS) is used for direct conjugation to the antibody's lysine residues in a single step. For the purpose of this comparison, we will consider the NHS-ester functionality for its reaction with antibodies.
At a Glance: Key Differences in Linker Chemistry
| Feature | This compound Linker | NHS-PEG4 Linker |
| Functionality | Heterobifunctional (Aldehyde and PFP ester) | Homobifunctional or Monofunctional (NHS ester) |
| Antibody Target | Primary amines (e.g., Lysine residues) via PFP ester | Primary amines (e.g., Lysine residues) |
| Payload Target | Aminooxy or hydrazide groups via Aldehyde | Typically pre-conjugated to the linker |
| Conjugation Strategy | Two-step, orthogonal conjugation | Typically a one-step conjugation |
| Antibody-Linker Bond | Amide | Amide |
| Payload-Linker Bond | Oxime or Hydrazone | Varies depending on pre-conjugation chemistry |
Quantitative Performance Comparison
Direct head-to-head studies with quantitative data for ADCs constructed with this compound versus NHS-PEG4 linkers are limited in publicly available literature. However, we can infer performance based on the known chemical properties of the reactive groups and the resulting linkages. The following tables summarize expected performance characteristics based on established chemical principles.
Table 1: Conjugation Efficiency and Reaction Characteristics
| Parameter | This compound Linker | NHS-PEG4 Linker |
| PFP Ester Reactivity | High reactivity towards primary amines. | N/A |
| NHS Ester Reactivity | N/A | High reactivity towards primary amines. |
| Aldehyde Reactivity | Specific reaction with aminooxy/hydrazide groups. | N/A |
| Hydrolytic Stability of Active Ester | PFP esters are generally more resistant to hydrolysis than NHS esters, potentially leading to higher conjugation efficiency.[3][4] | NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency, especially at higher pH.[4] |
| Optimal pH for Amine Reaction | 7.2 - 9.0[3] | 7.2 - 8.5 |
| Typical Molar Excess of Linker | 5- to 20-fold molar excess over the antibody is a common starting point for the amine-reactive step.[5] | 5- to 20-fold molar excess over the antibody is a common starting point.[5] |
Table 2: Stability of Resulting Linkages
| Linkage Type | Bond | Stability Characteristics |
| Amide Bond (from PFP or NHS ester) | -CO-NH- | Highly stable under physiological conditions. |
| Oxime Bond (from Aldehyde) | -C=N-O- | Generally very stable under physiological conditions, more so than hydrazone bonds.[6] |
Table 3: Expected Impact on ADC Properties
| ADC Property | This compound Linker | NHS-PEG4 Linker |
| Drug-to-Antibody Ratio (DAR) Control | The two-step, orthogonal nature allows for more precise control over the conjugation process, potentially leading to a more homogeneous DAR distribution. | One-step lysine conjugation can result in a heterogeneous mixture of ADCs with varying DARs. |
| ADC Stability in Serum | The stable amide and oxime bonds are expected to provide high stability in circulation, minimizing premature drug release. | The stable amide bond provides good stability. Overall stability will also depend on the linker-payload bond. |
| In Vitro Cytotoxicity (IC50) | Expected to be high, assuming efficient payload release within the target cell. | Expected to be high, assuming efficient payload release within the target cell. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful development and characterization of ADCs.
Protocol 1: Two-Step ADC Conjugation using this compound Linker
This protocol outlines a general workflow for a two-step conjugation. The first step involves conjugating the PFP ester of the linker to the antibody. The second step is the conjugation of an aminooxy-modified payload to the aldehyde group on the antibody-linker construct.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Aminooxy-modified cytotoxic payload
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer for oxime ligation (e.g., acetate buffer, pH 4.5-5.5)
Step 1: Conjugation of this compound to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to the reaction buffer for the next step (e.g., acetate buffer, pH 4.5-5.5).
Step 2: Conjugation of Aminooxy-Payload to the Aldehyde-Modified Antibody
-
Payload Preparation: Dissolve the aminooxy-modified payload in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the aminooxy-payload to the purified aldehyde-modified antibody from Step 1.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be accelerated by using a catalyst such as aniline.
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove any unreacted payload and other impurities.
Protocol 2: One-Step ADC Conjugation using an NHS-PEG4 Linker System
This protocol describes a typical one-step conjugation of a payload that has been pre-functionalized with an NHS-PEG4 linker to an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Payload-PEG4-NHS ester conjugate
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker-Payload Preparation: Immediately before use, dissolve the Payload-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 20-50 mM.
-
Purification: Purify the ADC conjugate using SEC or other suitable chromatographic methods to remove unreacted linker-payload and other impurities.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV/Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
UV/Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, solving a set of simultaneous equations to account for the absorbance contribution of each component at both wavelengths.
-
The DAR is the molar ratio of the payload to the antibody.
Hydrophobic Interaction Chromatography (HIC) Method:
-
HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.
-
Inject the purified ADC onto a HIC column.
-
The resulting chromatogram will show peaks corresponding to the antibody with different numbers of drugs attached (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).
-
The average DAR is calculated by the weighted average of the peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Plate target antigen-expressing cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control. Add these to the cells.
-
Incubation: Incubate the cells with the treatments for a period of 72-120 hours.
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]
Visualizing the Workflows and Pathways
ADC Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ALD-PEG4-OPFP in Human Plasma: A Comparative Guide
For researchers and professionals in drug development, the stability of chemical linkers is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comparative analysis of the stability of ALD-PEG4-OPFP, a heterobifunctional crosslinker, in human plasma against other common amine-reactive linkers. This analysis is supported by available experimental data and detailed methodologies to assist in the selection of appropriate reagents for bioconjugation.
Comparison of Amine-Reactive Crosslinker Stability in Human Plasma
The stability of a crosslinker in human plasma is paramount for in vivo applications, as it dictates the time available for the desired conjugation to occur before the linker is hydrolyzed and rendered inactive. The following table summarizes the stability of this compound's reactive moieties and compares them to common alternatives.
| Crosslinker Functional Group | Reactive Toward | Bond Formed | Relative Stability in Plasma | Key Considerations |
| Pentafluorophenyl (PFP) Ester | Primary and secondary amines | Amide | More stable than NHS esters[1] | Less susceptible to hydrolysis, leading to potentially more efficient reactions.[2] |
| N-hydroxysuccinimide (NHS) Ester | Primary amines | Amide | Prone to hydrolysis, especially at higher pH[1][3] | Half-life can be in the order of minutes to hours depending on pH.[3][] |
| Aldehyde (Benzaldehyde) | Amines, hydrazides | Schiff base (reducible to a stable amine) | Susceptible to oxidation and reaction with plasma proteins[5][6] | Can form adducts with various biomolecules.[5] |
Deeper Dive into Stability
PFP Esters vs. NHS Esters: The primary advantage of the pentafluorophenyl (PFP) ester in this compound is its enhanced resistance to hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[1] In the aqueous environment of human plasma (pH ~7.4), NHS esters are susceptible to rapid hydrolysis, which competes with the desired amidation reaction.[] This hydrolysis can significantly reduce the efficiency of conjugation, especially with low concentrations of the target protein. The higher stability of PFP esters translates to a longer effective lifetime in circulation, providing a greater window of opportunity for the crosslinking reaction to proceed.
Stability of the Aldehyde Group: The benzaldehyde moiety in this compound provides a second reactive handle for conjugation. However, aldehydes are known to be reactive in biological systems and can be oxidized to carboxylic acids or form Schiff bases with primary amines on plasma proteins.[5][7] This inherent reactivity can lead to a decrease in the concentration of the active aldehyde group over time, potentially impacting the efficiency of the second conjugation step.
Experimental Protocols
To empirically determine the stability of this compound in human plasma, a well-designed experimental protocol is crucial. The following outlines a general methodology that can be adapted for this purpose.
Protocol: Determination of this compound Stability in Human Plasma via LC-MS/MS
Objective: To quantify the degradation of this compound in human plasma over time.
Materials:
-
This compound
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (a stable, structurally similar molecule)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the human plasma with the this compound stock solution to a final concentration of 1 µM. A parallel control sample in PBS can also be prepared.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma sample.
-
-
Protein Precipitation and Extraction:
-
Immediately add 3 volumes of ice-cold acetonitrile containing the internal standard to the plasma aliquot to precipitate proteins and quench the reaction.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or a pentafluorophenyl (PFP) stationary phase column for separation.[2][8]
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent this compound molecule and its potential degradation products (e.g., the hydrolyzed PFP ester and the corresponding carboxylic acid from aldehyde oxidation).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the plasma stability of this compound.
Caption: Workflow for Plasma Stability Assessment of this compound.
Signaling Pathways and Logical Relationships
The degradation of this compound in plasma involves two primary pathways: hydrolysis of the PFP ester and reactions of the aldehyde group.
References
- 1. Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cleavability of ALD-PEG4-OPFP Linker: A Comparative Guide
For researchers and drug development professionals engaged in the design of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. The ALD-PEG4-OPFP linker is a cleavable linker designed for the conjugation of cytotoxic payloads to antibodies. This guide provides a comprehensive comparison of its presumed acid-labile cleavability with other common linker types, supported by detailed experimental protocols and quantitative data to aid in its validation.
The this compound linker incorporates three key functional components: an aldehyde group (ALD), a polyethylene glycol spacer (PEG4), and a pentafluorophenyl (PFP) ester. The PFP ester facilitates covalent conjugation to amine residues on the antibody, while the PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The aldehyde functionality is designed to react with a hydrazide-modified payload to form an acid-sensitive hydrazone bond. This bond is the cleavable element of the linker, engineered to be stable at physiological pH (7.4) in the bloodstream but to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target tumor cells, releasing the cytotoxic payload.[][2][]
Comparative Analysis of Linker Cleavability
The cleavability of an ADC linker is a key parameter influencing its performance. The ideal linker remains stable in circulation to minimize off-target toxicity but efficiently releases its payload upon internalization into the target cell. Below is a comparison of the this compound linker's presumed hydrazone-based cleavage with other widely used cleavable linkers.
| Linker Type | Specific Example | Cleavage Mechanism | Cleavage Condition | Half-life (t₁/₂) at pH 7.4 | Half-life (t₁/₂) at Acidic pH | Reference |
| Acid-Labile | Hydrazone (from this compound) | Acid-catalyzed hydrolysis | pH 4.5-5.5 | ~2 days (for phenylketone-derived hydrazone) | ~4.4 hours (at pH 5.0) | [4][5][6] |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Proteolytic cleavage by Cathepsin B | Lysosomal enzymes | ~80 hours (in mouse plasma) | ~240 minutes (with Cathepsin B) | [4][7] |
| Redox-Sensitive | Disulfide | Reduction by glutathione | High intracellular glutathione concentration | Stable | ~50% reduction after 3 hours (with 5 mM Glutathione) | [7] |
Note: The data for the hydrazone linker is based on representative studies of similar linker types and provides an expected performance benchmark for an ADC constructed with the this compound linker.
Experimental Protocols
To validate the cleavability of an ADC constructed with the this compound linker, a series of in vitro assays can be performed. These protocols are designed to assess the stability of the linker in plasma and its susceptibility to acid-catalyzed cleavage.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma at physiological pH.
Materials:
-
ADC conjugated with the this compound linker and a hydrazide-modified payload.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
LC-MS system.
Procedure:
-
Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
Immediately quench the reaction by adding 3 volumes of ice-cold methanol to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the rate of premature cleavage.
Protocol 2: In Vitro Acid-Catalyzed Cleavage Assay
Objective: To evaluate the cleavage rate of the hydrazone linker under acidic conditions mimicking the endosomal and lysosomal environments.
Materials:
-
ADC conjugated with the this compound linker and a hydrazide-modified payload.
-
Citrate buffer, pH 5.5.
-
Acetate buffer, pH 4.5.
-
Phosphate-buffered saline (PBS), pH 7.4 (as a control).
-
LC-MS system.
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in each of the three buffers (pH 7.4, 5.5, and 4.5) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released payload.
-
Plot the percentage of released payload against time for each pH condition to determine the cleavage kinetics.
Protocol 3: LC-MS Method for Payload Quantification
Objective: To establish a robust analytical method for the quantification of the released payload.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the payload and an internal standard should be optimized.
Visualizing the Workflow and Cleavage Mechanism
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
References
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison: PFP Ester vs. NHS Ester Reactivity in Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient formation of stable amide bonds is paramount for the development of effective diagnostics, therapeutics, and research reagents. The choice of activating agent for carboxylic acids plays a pivotal role in the success of these conjugations. Among the most common amine-reactive crosslinkers are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an in-depth, data-driven comparison of PFP and NHS esters to inform the selection of the optimal reagent for specific research and development needs.
At a Glance: Key Differences in Performance
PFP esters have emerged as a superior alternative to the traditionally popular NHS esters, offering significant advantages in terms of stability and reactivity. The primary distinction lies in their susceptibility to hydrolysis, a competing reaction that can significantly lower conjugation yields.
| Feature | PFP Ester | NHS Ester | Reference |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis. | Prone to hydrolysis, especially at higher pH. | [1][2][3] |
| Reactivity towards Amines | Generally higher, with faster reaction kinetics. | Well-established reactivity, but can be slower. | [3] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [2][4] |
| Solubility | Generally requires organic co-solvents (e.g., DMSO, DMF). | Generally requires organic co-solvents (e.g., DMSO, DMF). Sulfo-NHS esters are water-soluble. | [2][5] |
| Byproduct Interference | Pentafluorophenol (PFP-OH) is less nucleophilic and less likely to interfere with the desired reaction. | N-hydroxysuccinimide (NHS) can be nucleophilic and potentially interfere with sensitive products. | [6] |
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are limited in the literature, available kinetic and stability data provide a clear picture of the performance differences between PFP and NHS esters.[2]
Hydrolytic Stability
The Achilles' heel of NHS esters is their instability in aqueous solutions.[1] Hydrolysis of the ester is a competing reaction to the desired aminolysis, leading to the formation of an unreactive carboxylic acid and a reduction in conjugation efficiency. This instability is highly pH-dependent, with the half-life of NHS esters decreasing significantly as the pH increases.[1]
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.0 | 4°C | 1 hour | [2] |
| 8.6 | 4°C | 10 minutes | [2] |
PFP esters are consistently reported to be more resistant to hydrolysis than their NHS counterparts.[2][3][5] This enhanced stability translates to higher reaction efficiencies, particularly in dilute protein solutions or at the slightly basic pH required for efficient amine coupling.[2]
Reaction Kinetics: Aminolysis
Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired reaction with amines (aminolysis). The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, accelerating the rate of amide bond formation.[3]
Table 2: Comparative Pseudo-First-Order Rate Constants for Aminolysis
| Active Ester Platform | Rate Constant (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ | [3] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ | [3] |
As shown in Table 2, in a comparative study, the aminolysis of a PFP ester platform was found to be significantly faster than that of an NHS ester platform under similar conditions.[3] This faster reaction kinetic can lead to shorter reaction times and potentially higher conjugation yields before hydrolysis becomes a significant factor.
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both PFP and NHS esters is the nucleophilic attack of a primary amine on the activated ester, resulting in the formation of a stable amide bond and the release of the respective leaving group.
References
A Head-to-Head Comparison of ADC Linkers: Benchmarking ALD-PEG4-OPFP's Performance
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an objective comparison of the ALD-PEG4-OPFP linker with other commonly used ADC linkers, supported by representative experimental data and detailed methodologies.
This compound is a cleavable linker incorporating a four-unit polyethylene glycol (PEG) spacer. The PEG component imparts hydrophilicity, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic properties of the ADC.[1][2][3] The pentafluorophenyl (PFP) ester is a reactive group for conjugation, while the cleavable nature of the linker is designed to ensure payload release within the target cell.[4][5]
Comparative Performance Data of ADC Linkers
The selection of a linker technology has a direct impact on the therapeutic index of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. While direct head-to-head data for this compound is limited in publicly available literature, the data presented for hydrophilic cleavable linkers can be considered representative of its expected performance profile.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Linker Type | Representative Linker | Target Cell Line | Payload | IC50 (pM) | Reference |
| Hydrophilic, Cleavable (e.g., this compound) | Asn-Containing Peptide | Various | MMAE | Comparable to Val-Cit | [6] |
| Hydrophobic, Cleavable | MC-VC-PABC | MDA-MB-468 | MMAE | Potent (sub-nanomolar) | [7] |
| Non-Cleavable | SMCC | HER2+ Cell Line | DM1 | 609 | [8] |
Table 2: Plasma Stability Data
| Linker Type | Representative Linker | Species | Stability Metric | Value | Reference |
| Hydrophilic, Cleavable (e.g., this compound) | Sulfatase-Cleavable | Mouse | Half-life | > 7 days | [8] |
| Hydrophobic, Cleavable | Val-Cit | Mouse | Half-life | ~1 hour (unstable) | [8] |
| Non-Cleavable | SMCC | Mouse | Half-life | 10.4 days | [8] |
Table 3: In Vivo Efficacy Data
| Linker Type | Representative Linker | Xenograft Model | Payload | Efficacy Metric (%TGI*) | Reference |
| Hydrophilic, Cleavable (e.g., this compound) | AsnAsn-linked | MDA-MB-468 | MMAE | Comparable/Improved vs. Val-Cit | [7] |
| Hydrophobic, Cleavable | Val-Cit | Karpas-299 | MMAE | Effective | [9] |
| Non-Cleavable | SMCC | EGFR & EpCAM models | DM1 | Less active than CX-DM1 | [8] |
*Tumor Growth Inhibition
Experimental Protocols
Accurate and reproducible data is paramount in the evaluation of ADC linker performance. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.[10]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and a control antibody in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 2: Plasma Stability Assay (LC-MS Method)
This assay quantifies the amount of intact ADC remaining in plasma over time to assess linker stability.[1][2]
Materials:
-
ADC constructs
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC. This can be done by protein precipitation to remove plasma proteins or by immunocapture using beads coated with an anti-antibody.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC. This is often done by measuring the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[8]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs, vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, different doses of ADCs).
-
Dosing: Administer the respective treatments to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (%TGI) to determine the efficacy of the ADCs.
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for ALD-PEG4-OPFP: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of ALD-PEG4-OPFP, a cleavable 4-unit PEG ADC linker. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled as a hazardous chemical and disposed of accordingly. Direct release to the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The primary and mandated disposal route for this compound is through an approved hazardous waste disposal service.[1]
Step 1: Collection of Waste
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling of Waste Container
-
The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Chemical Deactivation (Neutralization) Protocol
For situations where chemical deactivation of small residual amounts in solution is desired prior to collection as hazardous waste, a hydrolysis procedure can be employed to break down the reactive OPFP ester and aldehyde functional groups. Note: This procedure does not render the waste non-hazardous; the resulting mixture must still be disposed of as hazardous waste. This protocol is a general procedure for the functional groups present in this compound and is not a specifically validated protocol for this molecule.
Principle: The pentafluorophenyl (PFP) ester is susceptible to hydrolysis, particularly at higher pH, which converts it to the corresponding carboxylic acid and pentafluorophenol.[1] The aldehyde group can be neutralized using a suitable reagent.
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) or another suitable base to raise the pH
-
Sodium pyrosulfite or an amino acid-based neutralizer (e.g., glycine) for the aldehyde group.[2][3]
-
Appropriate reaction vessel
-
Stir plate and stir bar
-
pH meter or pH paper
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound in a suitable reaction vessel equipped with a stir bar.
-
Hydrolysis of OPFP Ester:
-
Slowly add 1 M NaOH dropwise while stirring to raise the pH of the solution to >8.5. Monitor the pH using a pH meter or pH paper.
-
Allow the reaction to stir at room temperature for a minimum of 4 hours to facilitate the hydrolysis of the PFP ester.
-
-
Neutralization of Aldehyde:
-
After the hydrolysis step, add a sufficient amount of a neutralizing agent for the aldehyde. For example, sodium pyrosulfite can be added in a quantity sufficient to completely neutralize the aldehyde.[2] Alternatively, an amino acid like glycine can be used.[3]
-
Continue stirring for at least 1 hour to ensure complete neutralization of the aldehyde.
-
-
Final pH Adjustment and Disposal:
-
Neutralize the final solution to a pH between 6 and 8 by adding an appropriate acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed.
-
Transfer the entire volume of the treated waste into a labeled hazardous waste container for disposal through your institution's EHS office.
-
Quantitative Data
The following table summarizes relevant data concerning the components and potential degradation products of this compound.
| Parameter | Value/Information | Source |
| This compound Hazards | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| PFP Ester Hydrolysis | The PFP moiety readily hydrolyzes and becomes non-reactive. This process is accelerated at higher pH. | [1][4][5] |
| Aldehyde Neutralization | Aldehydes can be neutralized by sodium pyrosulfite, converting them to non-toxic substances within approximately 15 minutes. | [2] |
| PEG Biodegradation | Polyethylene glycol is readily biodegradable in the environment, though the rate can depend on molecular weight and conditions. | |
| Fluorinated Aromatics | Fluorinated aromatic compounds, such as the potential hydrolysis product pentafluorophenol, can be recalcitrant to anaerobic degradation. | [6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. US6399850B1 - Aldehyde neutralizer - Google Patents [patents.google.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
